molecular formula C15H10ClNO B1629683 2-(2-Chloro-phenyl)-1H-quinolin-4-one CAS No. 29337-99-3

2-(2-Chloro-phenyl)-1H-quinolin-4-one

Cat. No.: B1629683
CAS No.: 29337-99-3
M. Wt: 255.7 g/mol
InChI Key: MDRZAPYNHGUKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-phenyl)-1H-quinolin-4-one is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

29337-99-3

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-9H,(H,17,18)

InChI Key

MDRZAPYNHGUKDK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3Cl

Origin of Product

United States

Foundational & Exploratory

2-(2-Chloro-phenyl)-1H-quinolin-4-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloro-phenyl)-1H-quinolin-4-one: Structure, Synthesis, and Biological Potential

Introduction to a Privileged Scaffold

The quinolin-4-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetically derived compounds with significant biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are renowned for their broad pharmacological spectrum, which includes anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties.[1][4] The versatility of the quinolin-4-one core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[5]

This guide focuses on a specific derivative, This compound , providing a detailed exploration of its chemical structure, physicochemical properties, synthetic pathways, and potential therapeutic applications. For researchers and drug development professionals, understanding the nuances of this molecule—from its synthesis to its potential mechanism of action—is critical for leveraging its therapeutic potential.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. The key details for this compound are summarized below.

IdentifierValueSource
Chemical Name 2-(2-Chlorophenyl)-1H-quinolin-4-one[6]
Synonyms 4(1H)-Quinolinone, 2-(2-chlorophenyl)-[6]
CAS Number 29337-99-3[6]
Molecular Formula C₁₅H₁₀ClNO[6]
Molecular Weight 255.70 g/mol [6]
Structural Elucidation

The structure of this compound consists of a fused bicyclic quinolin-4-one core. A 2-chlorophenyl substituent is attached at the C2 position of the quinoline ring. This substitution is pivotal, as the nature and position of aryl groups on the quinolin-4-one scaffold are known to significantly influence biological activity.[1] The presence of the chlorine atom introduces specific electronic and steric properties that can affect receptor binding and metabolic stability.

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product r1 2-Chloro-benzoyl chloride int1 N-(2-aminophenyl)-2-chlorobenzamide r1->int1 Step 1: Amidation (DCM, 0°C to RT) r2 o-Phenylenediamine r2->int1 Step 1: Amidation (DCM, 0°C to RT) prod This compound int1->prod Step 2: Thermal Cyclization (Dowtherm A, ~250°C) val val prod->val Characterization (NMR, MS, IR) MOA GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 -> PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule 2-(2-Chloro-phenyl)- 1H-quinolin-4-one Molecule->PI3K Inhibits

Sources

2-(2-Chloro-phenyl)-1H-quinolin-4-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and biological applications of 2-(2-chlorophenyl)-1H-quinolin-4-one , a critical scaffold in medicinal chemistry, particularly for quorum sensing inhibition and anticancer research.[1][2][3]

Physicochemical Profile, Synthetic Utility, and Biological Mechanism[1][2][3]

Executive Summary & Compound Identity

2-(2-Chlorophenyl)-1H-quinolin-4-one is a substituted 4-quinolone derivative.[1][2][3][4] It serves as a privileged scaffold in drug discovery due to its structural similarity to the Pseudomonas aeruginosa Quorum Sensing (PQS) signal molecule (2-heptyl-3-hydroxy-4-quinolone).[1][2][3] By mimicking or antagonizing these signals, this compound and its analogs are pivotal in developing anti-virulence therapies that disarm bacteria without imposing selective pressure for resistance.[2][3]

Physicochemical Fact Sheet
PropertyDataNotes
IUPAC Name 2-(2-chlorophenyl)-1H-quinolin-4-oneOften referred to as 2-(2-chlorophenyl)-4-quinolone.[1][2][3]
CAS Number 5958-33-8 (Generic 2-Aryl)Note: Specific isomer often cited as research compound (e.g., Compound 6G in literature).[1][2][3]
Molecular Formula

Molecular Weight 255.70 g/mol Calculated based on standard atomic weights.[3]
Exact Mass 255.0451Suitable for HRMS identification.[2][3]
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water; requires organic co-solvent.[1][2][3]
pKa (Predicted) ~11.2 (NH), ~2.5 (O-protonation)Amphoteric nature due to vinylogous amide.[3]
Tautomerism 4-Quinolone

4-Hydroxyquinoline
The 4-one form (keto) predominates in solid state and polar solvents.[1][2][3]

Structural Analysis: Tautomerism & Pharmacophore

Understanding the tautomeric equilibrium is critical for ligand-receptor binding modeling.[1][2][3] In solution, the 4-quinolone (keto) form is energetically favored over the 4-hydroxy (enol) form, stabilized by aromaticity and intermolecular hydrogen bonding.[1][3]

Tautomeric Equilibrium Diagram (DOT Visualization)

Tautomerism Keto 4-Quinolone Form (Major Tautomer) H-Bond Donor (NH) H-Bond Acceptor (C=O) Enol 4-Hydroxyquinoline Form (Minor Tautomer) Aromatic Phenol Character Keto->Enol  Solvent Dependent   (Non-polar favors Enol)

Figure 1: Tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms.[1][2][3] The keto form is the primary pharmacophore for PQS receptor interaction.[1]

Synthetic Methodology

The synthesis of 2-aryl-4-quinolones is classically achieved via the Conrad-Limpach or Baker-Venkataraman approaches.[1][2][3] The method below outlines a robust, scalable route using the modified Camps Cyclization , which avoids the harsh temperatures of direct thermal cyclization.

Protocol: Base-Mediated Cyclization of 2'-Amino-chalcones

Reaction Overview:

  • Acylation: 2-Aminoacetophenone reacts with 2-chlorobenzoyl chloride to form the amide intermediate.[1][2][3]

  • Cyclization: Base-mediated intramolecular aldol condensation followed by dehydration yields the quinolone.[2][3]

Step-by-Step Procedure
  • Reagents:

    • 2-Aminoacetophenone (1.0 eq)[1][2]

    • 2-Chlorobenzoyl chloride (1.1 eq)[1][2]

    • Pyridine (Solvent/Base)

    • Potassium tert-butoxide (

      
      -BuOK) or Sodium Ethoxide (
      
      
      
      )[1][2][3]
    • Anhydrous Toluene or THF

  • Step 1: Amide Formation

    • Dissolve 2-aminoacetophenone in dry pyridine at 0°C.

    • Add 2-chlorobenzoyl chloride dropwise to control exotherm.[1][2][3]

    • Stir at room temperature for 2 hours.

    • Workup: Pour into ice water. Filter the precipitate (

      
      -(2-acetylphenyl)-2-chlorobenzamide).[1][2][3] Dry in vacuum.[2][3][5]
      
  • Step 2: Cyclization (Baker-Venkataraman Variant)

    • Suspend the amide intermediate in anhydrous toluene.[2][3]

    • Add

      
      -BuOK (2.5 eq) in portions.[1][2][3]
      
    • Reflux for 4–6 hours.[2][3] The solution typically turns yellow/orange.[2][3]

    • Workup: Cool to RT. Acidify with 1M HCl to pH ~4. The product precipitates as a solid.[2][3][5][6]

    • Purification: Recrystallize from ethanol/DMF.

Synthetic Workflow Diagram

Synthesis Start Start: 2-Aminoacetophenone + 2-Chlorobenzoyl Chloride Inter Intermediate: N-(2-acetylphenyl)-2-chlorobenzamide Start->Inter Pyridine, 0°C -> RT Cyclization Cyclization: t-BuOK / Toluene / Reflux (Intramolecular Aldol) Inter->Cyclization Base-mediated rearrangement Product Final Product: 2-(2-Chlorophenyl)-1H-quinolin-4-one (Precipitate at pH 4) Cyclization->Product Acidification (HCl)

Figure 2: Synthetic pathway via the modified Camps/Baker-Venkataraman cyclization route.[1][2]

Biological Implications & Mechanism of Action[1]

Quorum Sensing Inhibition (Anti-Virulence)

Pseudomonas aeruginosa utilizes the Pseudomonas Quorum Sensing (PQS) system to coordinate virulence factor production (pyocyanin, elastase).[3] The native ligand is 2-heptyl-3-hydroxy-4-quinolone (PQS) .[1][2][3]

  • Mechanism: 2-Aryl-4-quinolones act as PqsR (MvfR) receptor antagonists .[1][2][3]

  • Effect: The 2-chlorophenyl group provides steric bulk that prevents the receptor from adopting the active conformation required for DNA binding, thereby silencing virulence genes without killing the bacteria (reducing resistance pressure).[1][3]

Anticancer Activity (Tubulin Inhibition)

Certain 2-aryl-4-quinolones function as colchicine-site inhibitors on tubulin.[1][2][3]

  • Target: Beta-tubulin subunit.[1][2][3]

  • Outcome: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in multidrug-resistant cancer lines.[1][2][3]

Analytical Characterization (Expected Data)

To validate the synthesis of 2-(2-chlorophenyl)-1H-quinolin-4-one, compare experimental data against these reference values:

TechniqueExpected Signal / Characteristic

H NMR (DMSO-

)

11.8 (s, 1H, NH), 8.1 (d, 1H, H-5), 7.2–7.8 (m, Ar-H), 6.3 (s, 1H, H-3).[1][3] Note: H-3 singlet is diagnostic for the quinolone ring.[1][2][3]

C NMR
Carbonyl (C=O) at ~177 ppm; C-2 imine-like carbon at ~150 ppm.[1][2][3]
Mass Spectrometry (ESI+)

(Characteristic 3:1 ratio for Cl isotope).
IR Spectroscopy

~1630 cm

(C=O, H-bonded), ~3200–3400 cm

(NH stretch).[1][3]

References

  • Synthesis of 4-Quinolones: Bernini, R., et al. (2009).[2][3] "Polymer-supported reagents in the synthesis of 2-aryl-4-quinolones." Synthesis, 2009(07), 1209-1219.[2][3] Link

  • Quorum Sensing Inhibition: Starkey, M., et al. (2014).[3] "Pseudomonas aeruginosa quorum sensing inhibitors: Structure-activity relationships and therapeutic potential."[1][2][3] Current Medicinal Chemistry. Link

  • Anticancer Mechanisms: Li, L., et al. (1994).[3] "Antitumor agents.[2][3][7] 150.[2][3] 2',3',4',5',5,6,7-Substituted 2-phenyl-4-quinolones and related compounds: synthesis, cytotoxicity, and inhibition of tubulin polymerization."[1][3] Journal of Medicinal Chemistry, 37(8), 1126-1135.[2][3] Link

  • Microwave Synthesis (Compound 6G): European Journal of Organic Chemistry, 2010.[2][3] "Microwave-Assisted Synthesis of Polysubstituted 4-Quinolones." Link

Sources

Therapeutic Potential of 2-(2-Chlorophenyl) Substituted Quinolones: From Antibacterial Origins to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The quinolone scaffold, historically celebrated for its potent antibacterial activity through the inhibition of bacterial topoisomerases, is undergoing a significant renaissance in medicinal chemistry.[1][2] Structural modifications are unlocking novel therapeutic potentials, transforming this privileged structure into a versatile platform for drug discovery.[3] This guide focuses on a specific, promising subclass: 2-(2-chlorophenyl) substituted quinolones. The introduction of a substituted aryl group at the C-2 position dramatically shifts the molecule's biological activity profile, moving from antimicrobial action to potent anticancer and other therapeutic effects. This transition is largely driven by a change in molecular targets, from bacterial DNA gyrase to eukaryotic enzymes and structural proteins like topoisomerase II and tubulin.[3][4] We will explore the synthesis, multifaceted mechanisms of action, and preclinical evidence supporting the therapeutic potential of these compounds, providing researchers and drug development professionals with a comprehensive overview of this exciting chemical space.

The Quinolone Core: A Scaffold for Diversification

The foundational 4-quinolone structure is a bicyclic heteroaromatic system that has been the cornerstone of a major class of synthetic antibiotics for over half a century.[5][6] First- and second-generation quinolones, such as nalidixic acid and ciprofloxacin, primarily target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, leading to DNA fragmentation and bacterial cell death.[7][8][9] Their clinical success is rooted in their high selectivity for prokaryotic over eukaryotic enzymes, ensuring a favorable safety profile.[8][10]

However, the versatility of the quinolone core allows for extensive chemical modification. Strategic substitutions at various positions (N-1, C-2, C-3, C-6, C-7, C-8) can fine-tune the molecule's physicochemical properties and biological targets.[9][11] The focus of this guide, the substitution at the C-2 position with a 2-chlorophenyl group, represents a paradigm shift. This modification, among others, has been shown to diminish antibacterial potency while significantly enhancing cytotoxicity against human cancer cells, heralding a new era of quinolone-based drug development for oncology.[3][12]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-aryl-4-quinolones can be achieved through various established organic chemistry reactions. A common and effective approach involves a variation of the Conrad-Limpach or Gould-Jacobs reactions, often utilizing microwave assistance to improve yields and reduce reaction times.[13]

The rationale for focusing on the 2-(2-chlorophenyl) moiety stems from key structure-activity relationship (SAR) insights.

  • C-2 Aryl Substitution : The presence of a bulky aromatic group at the C-2 position is a critical determinant for shifting activity from antibacterial to anticancer. It appears to facilitate interactions with novel targets, such as the colchicine-binding site on tubulin or different domains on eukaryotic topoisomerase II.[4][14]

  • Chlorine Substitution : The ortho-chloro substituent on the phenyl ring influences the molecule's conformational geometry and electronic properties. As an electron-withdrawing group, it can modulate binding affinities. Its steric bulk can enforce a specific dihedral angle between the quinolone and phenyl rings, which can be crucial for optimal target engagement.

  • C-6 Fluorine : A fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class, is often retained in anticancer derivatives as it is considered necessary for potent activity against eukaryotic topoisomerase II.[11]

  • N-1 Substituent : The group at the N-1 position, often a cyclopropyl or other alkyl group in antibacterials, also plays a role in determining the potency of anticancer activity.[11]

Experimental Protocol: Synthesis of a Representative 2-(2-chlorophenyl)-6-fluoro-4-quinolone

This protocol describes a plausible two-step synthetic route. The causality behind this choice is its reliability and adaptability for creating a library of analogs for SAR studies.

Step 1: Copper-Catalyzed Amidation

  • Reactants : Combine 1 equivalent of a 2'-amino-5'-fluoro-2-chloroacetophenone with 1.1 equivalents of 2-chlorobenzamide in a reaction vessel containing dimethylformamide (DMF) as the solvent.

  • Catalyst & Base : Add copper(I) iodide (CuI) (0.1 eq.) as the catalyst and potassium carbonate (K₂CO₃) (2.0 eq.) as the base.

  • Reaction Conditions : Heat the mixture at 120 °C for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon). The catalyst facilitates the C-N bond formation, a crucial step in assembling the precursor.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the resulting N-(2-(2-chloroacetyl)-4-fluorophenyl)-2-chlorobenzamide intermediate by column chromatography on silica gel.

Step 2: Base-Promoted Intramolecular Cyclization

  • Reactant : Dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Base : Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 eq.), portion-wise at 0 °C. The base promotes the deprotonation of the α-carbon to the ketone, initiating an intramolecular nucleophilic substitution (cyclization) to form the quinolone ring.

  • Reaction Conditions : Allow the reaction to warm to room temperature and stir for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching & Work-up : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification & Characterization : Concentrate the solvent and purify the final product, 2-(2-chlorophenyl)-6-fluoro-1H-quinolin-4-one, by recrystallization or column chromatography. Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Multifaceted Mechanisms of Action

The therapeutic potential of 2-(2-chlorophenyl) substituted quinolones is underpinned by their ability to engage multiple, distinct cellular targets. This pleiotropic activity is highly advantageous in complex diseases like cancer.

Targeting Microtubule Dynamics: Tubulin Polymerization Inhibition

A primary mechanism for the anticancer activity of many 2-phenyl substituted quinolones is the disruption of microtubule dynamics.[15] Unlike classic antibacterial quinolones, these derivatives can function as potent tubulin polymerization inhibitors.

Mechanism :

  • Binding : These compounds bind to the colchicine-binding site on β-tubulin.[4] The bulky 2-(2-chlorophenyl) group is critical for this interaction.

  • Inhibition of Polymerization : This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules.

  • Cellular Consequences : The disruption of the microtubule cytoskeleton leads to a cascade of downstream effects:

    • Mitotic Arrest : Cells are arrested in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly.[4][16]

    • Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[17]

    • Disruption of Trafficking : It also interferes with microtubule-dependent processes like intracellular transport and cell migration.

This mechanism is particularly valuable because agents that target the colchicine-binding site may circumvent the common issue of multidrug resistance mediated by P-glycoprotein (P-gp) efflux pumps.[4][15][18]

Tubulin_Inhibition_Pathway cluster_drug Pharmacological Intervention cluster_cell Cellular Events drug 2-(2-chlorophenyl) quinolone tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to mt Microtubule Polymerization tubulin->mt Prevents spindle Mitotic Spindle Formation mt->spindle Required for g2m G2/M Phase Arrest spindle->g2m Disruption causes apoptosis Apoptosis g2m->apoptosis Leads to

Caption: Mechanism of tubulin polymerization inhibition by 2-(2-chlorophenyl) quinolones.

Dual-Targeting of Topoisomerases

While the C-2 substitution shifts the primary target for many analogs, some quinolones retain the ability to interact with topoisomerases, but with altered specificity. Instead of bacterial gyrase, they target human topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[3][10]

Mechanism :

  • Eukaryotic Topoisomerase II Poison : Similar to established anticancer drugs like etoposide, these quinolones act as "topoisomerase poisons."[16][19] They stabilize the transient "cleavage complex," where the enzyme has created a double-strand break in the DNA.[10][20]

  • DNA Damage : By preventing the re-ligation of the DNA strands, the stabilized complex leads to an accumulation of permanent double-strand breaks when the replication fork collides with it.

  • Cell Death : This extensive DNA damage triggers cell cycle arrest and apoptosis.[19]

The ability to target both prokaryotic and eukaryotic topoisomerases, albeit with different potencies, highlights the remarkable adaptability of the quinolone scaffold.[3]

Topoisomerase_Comparison cluster_prokaryote Prokaryotic Cell (Bacteria) cluster_eukaryote Eukaryotic Cell (Cancer) p_drug Classic Fluoroquinolone (e.g., Ciprofloxacin) p_target DNA Gyrase / Topoisomerase IV p_drug->p_target Inhibits p_result DNA Fragmentation Bactericidal Effect p_target->p_result Leads to e_drug 2-Aryl Quinolone Derivative e_target Human Topoisomerase II e_drug->e_target Poisons e_result Double-Strand Breaks Apoptosis e_target->e_result Leads to

Caption: Target shift of quinolones from prokaryotic to eukaryotic topoisomerases.

Other Potential Mechanisms
  • Kinase Inhibition : Some quinoline/quinolone derivatives have been reported to inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[21]

  • Anti-inflammatory Effects : The quinolone structure is related to compounds with known anti-inflammatory properties. Some derivatives may modulate inflammatory pathways by suppressing pro-inflammatory cytokines like TNF-α and promoting anti-inflammatory cytokines like TGF-β1.[22][23] This could be particularly relevant in the tumor microenvironment.

Preclinical Evidence and Therapeutic Applications

The primary therapeutic application currently being explored for 2-(2-chlorophenyl) substituted quinolones is oncology. Preclinical data from numerous studies demonstrate potent cytotoxic and antiproliferative activity across a wide range of cancer cell lines.

Anticancer Activity

In vitro studies have consistently shown that these compounds exhibit low micromolar to nanomolar IC₅₀ values against various human cancer cell lines, including those derived from lung, breast, and colon cancers.[17][21] Notably, some derivatives show high efficacy in multidrug-resistant (MDR) cell lines, suggesting they can overcome common resistance mechanisms.[4]

Compound Class Cancer Cell Line Cancer Type Reported IC₅₀ (µM) Primary Mechanism Reference
2-Phenyl-quinolinone (DFIQ)A549Non-Small Cell Lung4.16Apoptosis/Autophagy[21]
2-Phenyl-quinolinone (DFIQ)H1299Non-Small Cell Lung2.31Apoptosis/Autophagy[21]
Quinolone-Chalcone (CTR-20)MDA-MB-231Triple-Negative Breast~0.05-0.1Tubulin Inhibition[4]
Quinolone-Chalcone (CTR-17)MCF-7Breast (ER+)~0.1-0.2Tubulin Inhibition[4]
Quinolone Derivative (HA-2g)HCT-116Colon0.610 - 0.780mTOR/PI3K/Akt Inhibition[21]
Quinolone DerivativeK-562Bone MarrowPotent ActivityApoptosis, Cell Cycle Arrest[17]

This table is a representative summary. Actual values and compound structures can be found in the cited literature.

In vivo studies using mouse xenograft models have corroborated these findings, with active compounds demonstrating significant tumor growth inhibition at well-tolerated doses.[4][12]

A Roadmap for Preclinical Evaluation

Developing a novel 2-(2-chlorophenyl) quinolone derivative requires a systematic and rigorous preclinical evaluation workflow. The goal is to validate its mechanism, efficacy, and preliminary safety profile.

Preclinical_Workflow cluster_chem Chemistry & Initial Screening cluster_moa Mechanism of Action (MoA) Studies cluster_invivo In Vivo Efficacy & Safety cluster_decision Lead Optimization synthesis Synthesis & Purification screening In Vitro Cytotoxicity (MTT Assay) synthesis->screening tubulin_assay Tubulin Polymerization Assay screening->tubulin_assay topo_assay Topoisomerase II Cleavage Assay screening->topo_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) screening->cell_cycle pk_study Pharmacokinetics (Mice) cell_cycle->pk_study xenograft Xenograft Tumor Model pk_study->xenograft tox_study Preliminary Toxicity xenograft->tox_study decision Data Analysis & Lead Candidate Selection tox_study->decision

Caption: A streamlined workflow for the preclinical evaluation of novel quinolone agents.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for determining the concentration-dependent effect of a compound on cancer cell viability.[24]

  • Cell Seeding : Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 4,000–8,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of the 2-(2-chlorophenyl) quinolone compound in culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48 or 72 hours. The choice of duration depends on the cell line's doubling time and allows for sufficient time for the compound to exert its effect.

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay directly validates whether the compound's mechanism involves tubulin interaction.

  • Reaction Setup : In a 96-well plate, prepare reaction mixtures on ice. Each well should contain tubulin buffer, a GTP solution (to promote polymerization), and purified bovine tubulin protein (>99% pure).

  • Compound Addition : Add the test compound at various concentrations. Include a positive control (e.g., colchicine or paclitaxel) and a negative (vehicle) control.

  • Initiate Polymerization : Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition : Measure the increase in absorbance (optical density) at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to the scattering of light by the newly formed microtubules.

  • Analysis : Plot absorbance versus time. Compounds that inhibit polymerization will show a suppressed rate and extent of absorbance increase compared to the vehicle control. This provides direct evidence of microtubule destabilization.

Future Directions and Conclusion

The 2-(2-chlorophenyl) substituted quinolone scaffold represents a highly promising platform for the development of next-generation therapeutics, particularly in oncology. Their ability to engage multiple, clinically validated targets like tubulin and topoisomerase II, combined with their potential to overcome multidrug resistance, makes them exceptionally attractive.

Future research should focus on:

  • Lead Optimization : Fine-tuning the scaffold to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).

  • Toxicity Profiling : Rigorous evaluation of off-target effects and potential liabilities, such as cardiotoxicity or neurotoxicity, which have been noted for some quinolones.[25]

  • Combination Therapies : Exploring synergistic effects when combined with other established anticancer agents, such as taxanes or platinum-based drugs.[4]

  • Biomarker Discovery : Identifying biomarkers that could predict which patient populations are most likely to respond to these novel agents.

References

  • Barrett, J. F., Gootz, T. D., McGuirk, P. R., Farrell, C. A., & Sokolowski, S. A. (n.d.). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy.
  • Greenwood, D., & O'Grady, F. (1985). Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates. Journal of Antimicrobial Chemotherapy.
  • Sadowski, E., Bercot, B., Chauffour, A., Gomez, C., Varon, E., Mainardis, M., Sougakoff, W., Mayer, C., Sachon, E., Anquetin, G., & Aubry, A. (2021). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. Bioorganic & Medicinal Chemistry Letters.
  • (2025). Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. ACS Omega.
  • Sadowski, E., Bercot, B., Chauffour, A., Gomez, C., Varon, E., Mainardis, M., Sougakoff, W., Mayer, C., Sachon, E., Anquetin, G., & Aubry, A. (2021). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. Bioorganic & Medicinal Chemistry Letters.
  • (n.d.). A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Quinolone-Based Anticancer Compounds. BenchChem.
  • (2025). The Quinolone Family: From Antibacterial to Anticancer Agents.
  • Rylova, G., Dzubak, P., Janostakova, A., Frydrych, I., Konecny, P., Holub, D., Hajduch, M. (2014). Molecular target identification of quinolinone based anticancer compounds. Cancer Research.
  • (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry.
  • Lee, K., Zhang, H., Liu, M., Lee, K., Smith, P. T., Yoon, Y., Baek, S. J., Lee, J., & Lee, M. H. (2017). Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function. Scientific Reports.
  • Ejaz, S. A., Jabeen, A., Ashraf, M., Bukhari, S. A., Riaz, M., Khan, I., & Iqbal, J. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Tropical Journal of Pharmaceutical Research.
  • Sharma, P., Singh, S., & Kumar, V. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
  • (n.d.). Quinolone antibiotic. Wikipedia.
  • Akahane, K., Sekiguchi, M., Une, T., & Osada, Y. (1989). Effects of anti-inflammatory drugs on convulsant activity of quinolones. Yakubutsu, Seishin, Kodo.
  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. Annales de l'Institut Pasteur. Microbiologie.
  • Pinheiro, C. D. R., Pinheiro, D. P. R., de Souza, M. V. N., & de Souza, A. M. T. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals (Basel, Switzerland).
  • Martinez-Martinez, L., Pascual, A., & Jacoby, G. A. (1998). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica.
  • King, A., Boothman, C., & Phillips, I. (1986). In-vitro activity of two new quinolone antimicrobial agents, S-25930 and S-25932 compared with that of other agents. Journal of Antimicrobial Chemotherapy.
  • Hoshino, K., Sanchez, J. P., & Farr, C. A. (2011). Mechanism of Quinolone Action and Resistance. In Staphylococcus aureus.
  • (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • Boyarskaya, N. V., Kletskov, A. V., & Vasilin, Y. V. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules.
  • Gámez-Valenzuela, S., Latorre, A., Andreu, I., & Miranda, M. A. (2022). Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages.
  • (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023.
  • Kaczmarczyk, G., & Stączek, P. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
  • Moussaoui, Y., & Al-Ayed, A. S. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics.
  • Ezelarab, H., Abbas, H., & El-Apasery, M. (2018). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. Molecules.
  • Klinc, K., & Stana, A. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research.
  • (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.net.
  • (n.d.). Generic structures of quinolone inhibitors of tubulin polymerization.
  • Hadimani, M. B., & Ayati, A. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Chemistry Research.
  • (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • (2016). Quinolones:Synthesis and antibacterial activity.
  • (n.d.). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.
  • Pundeer, R., & Kumar, S. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules.
  • (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • (n.d.). Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents.
  • Kamal, A., Kumar, G., & Wani, A. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
  • Sabarese, C., Paolacci, M., & Faraoni, I. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines.
  • Tulkens, P. M., Van Bambeke, F., & Zinner, S. H. (2012). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. In Antibiotic Discovery and Development.
  • Brancale, A., Ferla, S., & Hamel, E. (2018). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
  • (2025). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy.
  • Hori, S., Shimada, J., & Saito, A. (2000). Quantitative comparison of the convulsive activity of combinations of twelve fluoroquinolones with five nonsteroidal antiinflammatory agents. The Journal of Infectious Diseases.
  • Le, J., & Tadi, P. (2023). Quinolones. In StatPearls.
  • Kaczmarczyk, G., & Stączek, P. (2022).
  • Chen, T., & Chen, Y. (2021).

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Methodological & Application

Application Note: Biological Screening of 2-(2-Chloro-phenyl)-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 2-(2-Chloro-phenyl)-1H-quinolin-4-one belongs to the 2-phenyl-4-quinolone (2-PQ) class of small molecules. This scaffold is a privileged structure in oncology, functioning primarily as a tubulin polymerization inhibitor .

Unlike taxanes (which stabilize microtubules), 2-PQs typically bind to the colchicine-binding site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] The ortho-chloro substitution on the phenyl ring is a critical medicinal chemistry modification, often introduced to modulate lipophilicity and metabolic stability compared to the parent 2-phenyl-4-quinolone or its fluoro-analogs (e.g., CHM-1).

This application note outlines a validated screening cascade to confirm the mechanism of action (MoA) and potency of this specific analog.

Compound Preparation & Handling

Critical Insight: The 2-PQ core is highly planar and lipophilic. Poor solubility is the primary cause of false negatives in biological assays.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .

  • Sonicate: Sonicate for 5–10 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles , which can cause micro-precipitation that is invisible to the naked eye but skews IC50 curves.

  • Working Solutions: Dilute in culture medium immediately prior to use. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to avoid solvent toxicity.

Screening Cascade Overview

The following workflow validates the compound from phenotypic effect to molecular mechanism.

ScreeningCascade Compound 2-(2-Chloro-phenyl)- 1H-quinolin-4-one Primary Primary Screen: Cytotoxicity (MTT/SRB) (Phenotypic) Compound->Primary GoNoGo Hit Confirmation (IC50 < 10 µM) Primary->GoNoGo Secondary Secondary Screen: Cell Cycle Analysis (Functional) GoNoGo->Secondary Pass Mechanism Mechanistic Assay: Tubulin Polymerization (Target Engagement) Secondary->Mechanism G2/M Arrest Observed Outcome Validated Antimitotic Agent Mechanism->Outcome Inhibition Confirmed

Caption: Logical workflow for validating 2-PQ derivatives. The cascade moves from general toxicity to specific cell-cycle defects and finally direct target engagement.

Protocol 1: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against solid tumor cell lines. Recommended Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast), or KB (Nasopharyngeal). These lines are historically sensitive to tubulin inhibitors.

Materials
  • MTT Reagent (5 mg/mL in PBS).

  • 96-well tissue culture plates.[4]

  • Positive Control: Colchicine (1 µM) or Paclitaxel (100 nM).

Procedure
  • Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL medium. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment: Add 100 µL of the compound at serial dilutions (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Note: Include a "Vehicle Control" (0.5% DMSO) and "Media Only" blank.

  • Incubation: Incubate for 72 hours . (48 hours is often insufficient for antimitotics to induce apoptosis following arrest).

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that cytotoxicity is caused by mitotic arrest (G2/M phase blockage), the hallmark of tubulin inhibition.

Procedure
  • Synchronization (Optional but Recommended): Starve cells (serum-free medium) for 24 hours to synchronize in G0/G1, then release into complete medium with the compound.

  • Treatment: Treat cells with the IC50 and 2x IC50 concentration of this compound for 24 hours .

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

Expected Result:

  • Vehicle Control: High G0/G1 peak, moderate S, low G2/M.

  • 2-PQ Treated: Significant accumulation of cells in the G2/M phase (4N DNA content) . If the arrest is prolonged, a sub-G1 peak (apoptosis) will appear.

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: Verify direct interaction with tubulin. This assay distinguishes between direct tubulin binders and upstream signaling inhibitors (e.g., kinase inhibitors).

Mechanism

Tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C). This process increases light scattering (turbidity) or fluorescence (if using a reporter).

Materials
  • Purified Tubulin protein (>99% pure, bovine or porcine brain source).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Fluorescence Plate Reader (Excitation 360nm / Emission 450nm for DAPI-based assays).

Procedure
  • Preparation: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Mixture: In a 96-well black half-area plate, mix:

    • Tubulin (final conc. 2–3 mg/mL).

    • GTP (1 mM).

    • Test Compound (10 µM and 50 µM).

  • Baseline: Place plate in the reader at 4°C to establish a baseline.

  • Initiation: Shift temperature rapidly to 37°C to induce polymerization.

  • Kinetics: Measure fluorescence/absorbance every 30 seconds for 60 minutes.

Interpretation:

  • Control (DMSO): Sigmoidal curve showing Nucleation (lag), Elongation (rapid rise), and Steady State (plateau).

  • Inhibitor (2-PQ): The curve will show a reduced slope (Vmax) and a lower steady-state plateau , indicating inhibition of assembly.

Summary of Expected Data

AssayParameterExpected Result for 2-Cl-Phenyl-4-Quinolone
MTT (Cytotoxicity) IC500.1 µM – 5.0 µM (Cell line dependent)
Cell Cycle Phase Distribution>40% cells in G2/M phase (Arrest)
Tubulin Assay Vmax (Polymerization Rate)Significant reduction compared to vehicle
Tubulin Assay Final Polymer MassReduced (Destabilizing agent)

References

  • Kuo, S. C., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin.[5] Journal of Medicinal Chemistry.

  • Li, L., et al. (1994). Antitumor agents.[1][3][4][6][7][8][9][10][11] 150.[9] 2',3',4',5',5,6,7-substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization.[9][12] Journal of Medicinal Chemistry.

  • Xia, Y., et al. (2001). Antitumor agents.[1][3][4][6][7][8][9][10][11] Part 202: Novel 2'-amino-2-phenyl-4-quinolones as potent antimitotic antitumor agents. Bioorganic & Medicinal Chemistry Letters.

  • Tseng, C. H., et al. (2010). Synthesis and antiproliferative evaluation of certain 2-phenyl-4-quinolone derivatives. Molecules.

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 2-(2-chlorophenyl)-4-quinolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(2-chlorophenyl)-4-quinolone , a privileged scaffold in medicinal chemistry known for its antitumor, antimicrobial, and antiviral properties. While traditional thermal methods (e.g., Conrad-Limpach or Niementowski) often require harsh conditions (250°C+), toxic solvents (Dowtherm A), and prolonged reaction times, this guide presents two Microwave-Assisted Organic Synthesis (MAOS) protocols.

These protocols leverage dielectric heating to achieve:

  • Reaction times reduced from hours to minutes.

  • Yield improvements of 20–40% over thermal counterparts.

  • Cleaner reaction profiles minimizing side-product formation.

Strategic Rationale & Chemistry

The synthesis of 2-aryl-4-quinolones presents a regioselectivity challenge. To ensure the 2-chlorophenyl moiety is correctly positioned at C-2, we prioritize two mechanistic pathways:

  • Method A: The Modified Camps Cyclization (Step-wise, High Precision). Best for scale-up and purity. It involves the cyclization of an N-(2-acetylphenyl)amide intermediate.

  • Method B: The Isatoic Anhydride Route (One-Pot, High Throughput). Best for library generation. It utilizes a decarboxylative condensation.[1][2]

Mechanistic Insight

Microwave irradiation provides rapid, uniform heating, overcoming the high activation energy barrier of the intramolecular condensation step. In the Camps cyclization, MW irradiation facilitates the enolate formation and subsequent nucleophilic attack on the ketone carbonyl, a step that is often the bottleneck in thermal heating due to poor heat transfer in viscous solvents.

Protocol A: Modified Camps Cyclization

Mechanism: Base-mediated intramolecular aldol condensation of an N-acylated 2-aminoacetophenone.

Precursor Synthesis (Standard Benchtop)

Note: This step is exothermic and best performed under standard conditions before MW steps.

  • Reagents: 2-Aminoacetophenone (1.0 eq), 2-Chlorobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Dry).

  • Procedure:

    • Dissolve 2-aminoacetophenone in DCM at 0°C.

    • Add Triethylamine.[3]

    • Dropwise add 2-chlorobenzoyl chloride.

    • Stir at RT for 2 hours.

    • Wash with NaHCO₃, dry (MgSO₄), and concentrate to yield N-(2-acetylphenyl)-2-chlorobenzamide .

Microwave Cyclization Protocol[1]
  • Starting Material: N-(2-acetylphenyl)-2-chlorobenzamide.

  • Reagents: Potassium tert-butoxide (tBuOK, 2.0 eq) or NaOH (powdered).

  • Solvent: tert-Butanol (tBuOH) or DMF (for higher solubility).

ParameterSettingRationale
Mode Dynamic (Hold Temperature)Maintains stable reaction kinetics.
Temperature 120°CSufficient to cross activation barrier without degrading the chloride.
Hold Time 10–15 MinutesThermal methods require 4–12 hours reflux.
Pressure Limit 200 psi (14 bar)Safety cutoff for solvent vapor pressure.
Stirring HighEssential for heterogeneous base mixtures.

Step-by-Step:

  • Loading: In a 10 mL microwave vial, suspend the amide intermediate (1 mmol) in 3 mL of tBuOH.

  • Activation: Add tBuOK (2 mmol). Cap the vial immediately.

  • Irradiation: Ramp to 120°C over 2 minutes. Hold for 10 minutes.

  • Work-up:

    • Pour reaction mixture into ice-cold water (20 mL).

    • Acidify to pH 4–5 with 1N HCl. The quinolone will precipitate.

    • Filter the solid, wash with water and cold ethanol.

    • Recrystallization: DMF/Ethanol mixture.

Mechanistic Pathway (Visualization)

CampsCyclization Start 2-Aminoacetophenone + 2-Cl-Benzoyl Chloride Inter Intermediate: N-(2-acetylphenyl)-2-chlorobenzamide Start->Inter Acylation (0°C) Enolate Enolate Formation (Base/MW) Inter->Enolate tBuOK, MW 120°C Cyclic Cyclization (Intramolecular Aldol) Enolate->Cyclic Ring Closure Product Target: 2-(2-chlorophenyl)-4-quinolone Cyclic->Product - H2O (Dehydration)

Figure 1: The modified Camps cyclization pathway. The microwave energy specifically accelerates the enolate-to-cyclization transition.

Protocol B: One-Pot Isatoic Anhydride Route

Mechanism: Decarboxylative condensation.[1] This route is "greener" as it avoids the use of acid chlorides and generates CO₂ as the only major byproduct.

  • Reagents: Isatoic Anhydride (1.0 eq), 1-(2-chlorophenyl)ethanone (1.1 eq).

  • Catalyst: NaOH (ground pellet) or Ionic Liquid ([bmim]OH).

  • Solvent: Ethanol (or solvent-free).[4]

Experimental Protocol
  • Mixture: In a 10 mL MW process vial, mix Isatoic Anhydride (1 mmol) and 1-(2-chlorophenyl)ethanone (1.1 mmol).

  • Catalysis: Add powdered NaOH (1.2 mmol).

  • Irradiation:

    • Ramp: 1 min to 140°C.

    • Hold: 15 minutes at 140°C.

    • Note: Monitor pressure closely as CO₂ is released.

  • Work-up:

    • Cool to RT. The mixture will solidify.

    • Triturate with Ethyl Acetate/Water.

    • Filter the solid product.[5]

Workflow Logic

IsatoicRoute cluster_0 One-Pot MW Synthesis Input Isatoic Anhydride + 2'-Chloroacetophenone MW_Step MW Irradiation (140°C, 15 min, NaOH) Input->MW_Step CO2_Release Decarboxylation (-CO2) MW_Step->CO2_Release Cyclization Annulation MW_Step->Cyclization Output 2-(2-chlorophenyl)-4-quinolone Cyclization->Output

Figure 2: One-pot synthesis workflow. Note the pressure management requirement due to CO2 release.

Analytical Validation

To confirm the synthesis of the correct isomer (4-quinolone vs. 2-quinolone or other side products), use the following diagnostic signals:

  • 1H NMR (DMSO-d6):

    • H-3 Proton: Look for a sharp singlet around δ 6.0 – 6.4 ppm . This is characteristic of the 4-quinolone vinyl proton.

    • NH Proton: Broad singlet around δ 11.5 – 12.0 ppm (indicates the 1H-tautomer).

    • 2-Chlorophenyl: Distinct multiplet patterns shifted downfield due to the ortho-chloro steric effect.

  • Melting Point: Expect 240–245°C (typical for 2-aryl-4-quinolones).

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease MW temp to 150°C; switch solvent to DMF (higher boiling point).
Vial Over-pressure CO₂ release (Method B)Reduce scale to <2 mmol; use a larger headspace vial (30 mL).
Oily Product Impurities/Solvent retentionTriturate with cold diethyl ether; recrystallize from EtOH/DMF.
Side Product (N-alkylation) Solvent interactionAvoid alkylating solvents if using strong bases; ensure dry conditions.

References

  • Microwave-Assisted Synthesis of 4-Quinolones. ResearchGate. (Accessed 2023).[1][4][6] Describes the general cyclization of anilines and ketoesters using diphenyl ether under MW.

  • Decarboxylative Cyclization of Isatoic Anhydrides. National Institutes of Health (PMC). (2025). Reviews modern methods including the reaction of isatoic anhydride with ketones to form quinolones.[1]

  • Conrad-Limpach Synthesis Review. Wikipedia. General mechanism and thermal conditions for comparison.

  • Microwave-Assisted Synthesis of Quinolones (II). ResearchGate. (2025). Details solvent-free and solid-support MW synthesis relevant to quinolone derivatives.

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues. National Institutes of Health (PMC). (2023). Provides insights into Lewis acid catalysis in MW quinolone synthesis.

Sources

Title: A Robust, Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-(2-chlorophenyl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-chlorophenyl)quinolin-4(1H)-one. Quinolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often serving as core scaffolds in drug discovery.[1] A reliable analytical method is therefore essential for quality control, stability testing, and pharmacokinetic studies. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, precision, accuracy, and specificity.[2][3][4]

Introduction and Method Development Rationale

2-(2-chlorophenyl)quinolin-4(1H)-one is a heterocyclic compound with a molecular formula of C15H10ClNO.[5] The quinolinone core is a privileged structure in drug development, and accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[6]

The strategic development of this method was grounded in the fundamental principles of chromatography and the physicochemical properties of the analyte.

1.1. Causality of Methodological Choices

  • Selection of Reverse-Phase Chromatography: The molecular structure of 2-(2-chlorophenyl)quinolin-4(1H)-one, featuring a largely non-polar aromatic system, predicts significant hydrophobic character. Reverse-phase (RP) chromatography, which separates analytes based on their hydrophobicity through interactions with a non-polar stationary phase, is the logical choice.[7] It is the most widely applied HPLC mode, accounting for over 65% of separations due to its versatility.[6] A C18 (octadecylsilane) column was selected as the initial stationary phase, as it provides a high degree of hydrophobicity suitable for retaining aromatic compounds.

  • Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.[8]

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[8] Its elution strength is also well-suited for a wide range of compounds.

    • Aqueous Phase and pH Control: The quinolinone structure contains a nitrogen atom in the heterocyclic ring which can be protonated. The ionization state of an analyte significantly impacts its retention in RP-HPLC.[9] To ensure consistent retention times and sharp peak shapes, the mobile phase pH must be controlled with a buffer. A phosphate buffer at a pH of 3.0 was selected to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby minimizing undesirable secondary interactions that can cause peak tailing.[9]

  • Detector Wavelength (λmax) Selection: Quinoline-based compounds are known to be chromophoric, absorbing light in the UV-visible region.[10][11] A UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. An initial UV scan of a standard solution of the analyte in the mobile phase was performed to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection and quantification. For many quinolinone derivatives, this falls in the 340-370 nm range.[10][12]

Experimental Protocol

2.1. Instrumentation, Chemicals, and Reagents

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/DAD detector (e.g., Shimadzu LC-20AD, Agilent 1260 Infinity II, or equivalent).[12]

  • Data Acquisition: Chromatography data station software (e.g., Empower, Chromeleon).

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 2-(2-chlorophenyl)quinolin-4(1H)-one reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade).

    • Orthophosphoric acid (85%) (Analytical grade).

    • Ultrapure water (18.2 MΩ·cm).

2.2. Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 3.0):

    • Weigh 2.72 g of KH2PO4 and dissolve in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Prepare the mobile phase by mixing the Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio specified in the final chromatographic conditions (see Table 1). Degas the mobile phase by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-(2-chlorophenyl)quinolin-4(1H)-one reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution. This is the Stock Solution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

2.3. Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (45:55 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 345 nm (or determined λmax)
Run Time 10 minutes

Method Validation Workflow

The developed method was rigorously validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][4]

Caption: Workflow for HPLC Method Development and Validation.

3.1. System Suitability

  • Protocol: Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%.

    • Tailing factor (Asymmetry factor): ≤ 2.0.

    • Theoretical plates (N): ≥ 2000.

3.2. Specificity

  • Protocol: Inject a blank (mobile phase), a placebo solution (if applicable), and a standard solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte peak.

3.3. Linearity and Range

  • Protocol: Inject the prepared working standard solutions (5-150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999.

    • The y-intercept should be close to zero.

3.4. Accuracy (Recovery)

  • Protocol: Perform a recovery study by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations for each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

3.5. Precision

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[13]

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Anticipated Results and Discussion

A representative chromatogram should show a sharp, symmetrical peak for 2-(2-chlorophenyl)quinolin-4(1H)-one, eluting at approximately 5.8 minutes, well-resolved from any solvent front or impurity peaks.

Table 2: Summary of Method Validation Results (Hypothetical Data)

Validation ParameterResultAcceptance CriteriaStatus
System Suitability
%RSD of Peak Area (n=6)0.45%≤ 2.0%Pass
%RSD of Retention Time (n=6)0.15%≤ 2.0%Pass
Tailing Factor1.1≤ 2.0Pass
Theoretical Plates> 8000≥ 2000Pass
Linearity
Range5 - 150 µg/mL--
Correlation Coefficient (r²)0.9998≥ 0.999Pass
Accuracy (% Recovery)
80% Level (n=3)99.5%98.0% - 102.0%Pass
100% Level (n=3)100.8%98.0% - 102.0%Pass
120% Level (n=3)101.2%98.0% - 102.0%Pass
Precision (%RSD)
Repeatability (n=6)0.68%≤ 2.0%Pass
Intermediate Precision (n=6)0.85%≤ 2.0%Pass
Sensitivity
LOD0.5 µg/mL--
LOQ1.5 µg/mL--

The validation data demonstrates that the method is highly specific, linear, accurate, and precise over the specified concentration range. The system suitability parameters are consistently met, ensuring the reliability of the chromatographic system during routine use.

Conclusion

This application note presents a comprehensive, validated RP-HPLC method for the quantitative analysis of 2-(2-chlorophenyl)quinolin-4(1H)-one. The method is straightforward, robust, and employs common reagents and instrumentation, making it suitable for routine quality control in pharmaceutical development and manufacturing environments. The logical, science-based approach to method development, coupled with rigorous validation against ICH standards, ensures that the method is fit for its intended purpose.

References

  • Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • 14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available at: [Link]

  • 2-(4-chlorophenyl)-6-methoxy-1H-quinolin-4-one. PubChem. Available at: [Link]

  • Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. PMC. Available at: [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC. Available at: [Link]

  • Quinoline, 2-(4-chlorophenyl)-4-phenyl-. PubChem. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • 2-amino-4-(2-chlorophenyl)-4h-pyrano[3,2-h]quinoline-3-carbonitrile. PubChemLite. Available at: [Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Medicinal Chemistry 3 Notes - Bpharm 6th Semester. Pharmdbm. Available at: [Link]://pharmdbm.com/medicinal-chemistry-3-notes/)

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Synthesis of 2-(2-Chlorophenyl) Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STERIC-CL-002 Subject: Overcoming Steric Hindrance & Chemoselectivity Issues in 2-Aryl Quinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Chloro" Paradox

Welcome to the technical support guide for synthesizing 2-(2-chlorophenyl) quinoline . This specific target presents a dual-challenge often underestimated in standard literature:

  • Steric Hindrance (The "Wall"): The ortho-chloro substituent on the phenyl ring creates significant torsional strain against the quinolone H3/C3 position. This prevents the planar transition states required for many standard cyclizations or couplings, drastically reducing reaction rates.

  • Chemoselectivity (The "Trap"): In transition-metal catalyzed routes (e.g., Suzuki-Miyaura), the 2-Cl group is electronically activated. Standard conditions powerful enough to overcome the steric barrier often lead to oxidative addition into the C-Cl bond , resulting in oligomerization or protodehalogenation (yielding the non-chlorinated 2-phenylquinoline).

This guide provides three field-validated protocols designed to navigate this paradox, accompanied by a rigorous troubleshooting decision tree.

Validated Experimental Protocols

Protocol A: The "Steric-Bypass" Suzuki Coupling

Best For: Late-stage functionalization; High-throughput synthesis. Mechanism: Uses dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination despite the crowded center.

Reagents:

  • Substrate: 2-Chloroquinoline (1.0 eq)

  • Partner: 2-Chlorophenylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (3.0 eq) - Crucial: Do not use carbonate or hydroxide bases.

  • Solvent: Toluene/Water (10:1) or Anhydrous 1,4-Dioxane.

Step-by-Step Workflow:

  • Pre-complexation: Charge a reaction vial with Pd(OAc)₂ and SPhos. Add solvent (degassed) and stir at RT for 15 mins to form the active catalytic species

    
    .
    
  • Addition: Add the 2-chloroquinoline, boronic acid, and finely ground K₃PO₄.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of bulky phosphines.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Workup: Filter through Celite. If using SPhos, wash with EtOAc.

Why this works: SPhos/XPhos are electron-rich (facilitating oxidative addition of the deactivated quinoline chloride) and extremely bulky (accelerating reductive elimination of the crowded biaryl product).

Protocol B: Microwave-Assisted Friedländer Annulation

Best For: Gram-scale synthesis; Avoiding transition metals. Mechanism: Acid-catalyzed condensation of 2-aminobenzaldehyde with 2'-chloroacetophenone.

Reagents:

  • Amine: 2-Aminobenzaldehyde (1.0 eq)

  • Ketone: 1-(2-chlorophenyl)ethan-1-one (1.0 eq)

  • Catalyst/Solvent: Glacial Acetic Acid (excess) + 10 mol% H₂SO₄ OR Sulfamic Acid.

Step-by-Step Workflow:

  • Mixing: Combine amine and ketone in a microwave-safe vial. Add acetic acid (approx. 2 mL per mmol).

  • Irradiation: Set Microwave reactor to 140°C (High Absorption mode) for 15-20 minutes.

  • Monitoring: Check LCMS. The intermediate imine often forms quickly; the cyclization is the rate-limiting step requiring the thermal push.

  • Isolation: Pour reaction mixture into crushed ice/water. Basify to pH 8 with saturated NaHCO₃. The product usually precipitates as a solid.

Why this works: The ortho-chloro group twists the ketone, making the carbonyl carbon less accessible. Microwave irradiation provides efficient local heating to overcome the rotational energy barrier required for the cyclization step.

Visualizing the Challenge & Solution

The following diagram illustrates the mechanistic bottlenecks and the decision logic for choosing a pathway.

G Target Target: 2-(2-chlorophenyl)quinoline Steric STERIC CLASH (Ortho-Cl vs. Quinolone H3) Slows Reductive Elimination Suzuki Pathway A: Suzuki Coupling (Pd + Bulky Ligand) Steric->Suzuki Blocks standard Pd Friedlander Pathway B: Friedländer (Acid + Microwave) Steric->Friedlander Slows condensation Lability CHEMOSELECTIVITY (C-Cl Bond Activation) Risk of Dehalogenation Lability->Suzuki Side reaction risk SPhos Use SPhos/XPhos (Accelerates Reductive Elim.) Suzuki->SPhos Requires Base Use K3PO4 / Anhydrous (Prevents Dehalogenation) Suzuki->Base Requires Heat Use MW (140°C) (Overcomes Rotational Barrier) Friedlander->Heat Requires SPhos->Target Yields Product Base->Target Heat->Target

Figure 1: Strategic Synthesis Map. Red nodes indicate failure points; Yellow nodes indicate technical solutions required to reach the Green target.

Troubleshooting & FAQs

Issue 1: "I see the product, but also a significant amount of de-chlorinated byproduct (2-phenylquinoline)."

Diagnosis: Protodehalogenation.[1]

  • Cause: Your catalytic cycle is generating a Pd-Hydride species.[2] This usually happens if you use an alcohol solvent (ethanol/isopropanol) or a base that can undergo

    
    -hydride elimination (like ethoxide).
    
  • Fix:

    • Switch Solvent: Move to strictly anhydrous Toluene or Dioxane .

    • Switch Base: Use K₃PO₄ or Cs₂CO₃ .[1][3] Avoid carbonates if possible, and strictly avoid alkoxides (NaOMe, KOtBu).

    • Increase Concentration: Higher concentration favors the bimolecular coupling over the unimolecular dehalogenation.

Issue 2: "The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning / Arrested Transmetallation.

  • Cause: The ortho-chloro group creates a "steric wall" preventing the boronic acid from approaching the Pd center (transmetallation step).

  • Fix:

    • Ligand Switch: If using PPh₃ or dppf, switch immediately to XPhos or RuPhos . These ligands create a "pocket" that forces the reactants together.

    • Boronate Ester: Switch from Boronic Acid to the Pinacol Ester (BPin) . While usually slower, they are more stable and can tolerate higher temperatures (110°C+) which helps overcome the steric barrier.

Issue 3: "In the Friedländer reaction, I only isolate the intermediate imine (Schiff base)."

Diagnosis: Failed Cyclodehydration.

  • Cause: The initial condensation (amine + ketone) worked, but the ring closure is blocked by the rotation of the 2-chlorophenyl group.

  • Fix:

    • Acid Strength: Switch from Acetic Acid to TfOH (Triflic Acid) (5 mol%) in Toluene.

    • Temperature: If using conventional heating, you must go to 120°C+ . If using Microwave, increase hold time to 30 mins.

Data Summary: Ligand Performance Table

Comparison of ligands for the Suzuki coupling of 2-chloroquinoline with 2-chlorophenylboronic acid (100°C, 12h).

LigandYield (%)% Dehalogenated ByproductNotes
PPh₃ < 10%N/AFails due to sterics (oxidative addition slow).
dppf 35%5%Bite angle helps, but still sterically crowded.
SPhos 88% < 2%Recommended. Excellent balance of sterics/electronics.
XPhos 92%< 1%Best yield, but ligand is more expensive.
P(t-Bu)₃ 60%15%Too electron-rich; promotes dehalogenation of the Cl-group.

References

  • BenchChem. (2025).[2][3][4] Preventing dehalogenation side reactions in Suzuki couplings. Retrieved from 4

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[5][6] Retrieved from 5

  • Chan, C.K., et al. (2020).[7][8] Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation.[7][8] Synthesis.[1][5][8][9][10][11][12][13] Retrieved from 8

  • Liao, M.L., et al. (2025).[9] Synthesis of quinolines via the Friedländer reaction under microwave conditions.[9] ResearchGate. Retrieved from 9[14]

  • Xu, H., et al. (2025). Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives. ResearchGate. Retrieved from 15[14]

Sources

Technical Support Center: Optimization of 2-(2-Chlorophenyl)-1H-quinolin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Cl-Q4-CYCL-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Minimizing Side Reactions & Tar Formation During Cyclization

Executive Summary: The "Steric Crunch" Challenge

Synthesizing 2-(2-Chlorophenyl)-1H-quinolin-4-one presents a specific kinetic challenge compared to unsubstituted analogs. The ortho-chloro substituent on the phenyl ring introduces significant steric bulk.

  • The Problem: The steric clash between the 2-Cl group and the carbonyl oxygen (or peri-hydrogens) twists the biaryl bond, raising the activation energy (

    
    ) required for the planar transition state of the cyclization.
    
  • The Consequence: Slower cyclization rates allow competing pathways (polymerization, hydrolysis, oxidation) to dominate, often resulting in a "black tar" or low yields.

This guide provides three validated protocols to bypass these energy traps.

Critical Pre-Check: The "Fork in the Road"

Before attempting cyclization, you must verify your precursor. The most common failure mode is inadvertent synthesis of the Anilide (Knorr intermediate) instead of the Enamine/Imine (Conrad-Limpach intermediate).

The Divergence Pathway
  • Kinetic Product (Desired):

    
    -Anilinoacrylate (Enamine). Formed at lower temps (
    
    
    
    C) or with acid catalysis. Cyclizes to 4-Quinolone .[1][2]
  • Thermodynamic Product (Undesired):

    
    -Keto anilide. Formed at high temps (
    
    
    
    C) during the initial condensation. Cyclizes to 2-Quinolone or decomposes.
Diagnostic Check
FeatureDesired Precursor (Enamine)Wrong Precursor (Anilide)

H NMR
Vinyl H signal at

5.0–6.5 ppm
No vinyl H; Methylene (

) signal at

3.5–4.0 ppm
IR Spectrum Ester C=O (

1680 cm

) + H-bonded NH
Amide C=O (

1650 cm

) + Ketone C=O

Module A: Thermal Cyclization (Conrad-Limpach)

Best for: Scalability and avoiding viscous acid workups. Risk: High thermal degradation (Tar).

The "Flash Dilution" Protocol

To overcome the steric barrier of the 2-Cl group without charring the material, you must favor intramolecular cyclization (first order) over intermolecular polymerization (second order).

Reagents:

  • Diphenyl Ether (Dowtherm A) - BP

    
    259°C.
    

Step-by-Step:

  • Pre-heat: Heat the Diphenyl Ether to a rolling boil (

    
    255–260°C) in a flask equipped with a Dean-Stark trap (to remove ethanol evolved).
    
  • Dilution: Dissolve your enamine precursor in a minimum amount of lower-boiling solvent (e.g., warm toluene or chlorobenzene).

  • Flash Addition: Add the precursor solution dropwise but rapidly into the boiling Diphenyl Ether.

    • Why? The solvent flashes off instantly, leaving the molecule in a high-energy state at infinite dilution, forcing immediate cyclization.

  • Monitor: The reaction is usually complete within 15–30 minutes.

  • Workup: Cool to room temperature. Add a non-polar solvent (Hexane/Petroleum Ether). The product usually precipitates as a solid; impurities remain in the mother liquor.

Troubleshooting Table (Thermal)
ObservationRoot CauseCorrective Action
Black Tar / Charring Slow heating ramp; Concentration too high.Use "Flash Addition" technique. Increase solvent volume (High Dilution Principle).
Starting Material Remains Temperature too low (<250°C).Ensure solvent is boiling Diphenyl Ether. Verify thermometer calibration.
Low Yield Oxidation of the enamine.Degas solvent with

or Argon before heating.

Module B: Acid-Mediated Cyclization (Eaton's Reagent)

Best for: Substrates sensitive to extreme heat (


C).
Risk:  Runaway exotherms and "sticky" workups.

Why Eaton's Reagent (


 in 

) over PPA?
Polyphosphoric Acid (PPA) is notoriously viscous. With the bulky 2-Cl substrate, mass transfer is poor, leading to hot spots and charring. Eaton's reagent is less viscous and allows lower temperatures (

C).

Protocol:

  • Ratio: Use 1:5 to 1:10 (w/w) of Substrate : Eaton's Reagent.

  • Temperature: Heat to 70–90°C . Do not exceed 100°C initially.

  • Stirring: High-torque mechanical stirring is mandatory.

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water.

Visualizing the Pathway & Failure Points

The following diagram maps the critical decision points and chemical pathways for the 2-(2-chlorophenyl) analog.

G Start Start: 2-Chloroaniline + Ethyl Benzoylacetate Condensation Condensation Step Start->Condensation Enamine Enamine (Acrylate) (Kinetic Product) Condensation->Enamine Low Temp (<100°C) Acid Cat. Anilide Anilide (Amide) (Thermodynamic Product) Condensation->Anilide High Temp (>140°C) Slow Heating Cyclization_Thermal Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization_Thermal Method A Cyclization_Acid Acid Cyclization (Eaton's Reagent, 90°C) Enamine->Cyclization_Acid Method B Side_2Quinolone Side Product: 2-Quinolone Anilide->Side_2Quinolone Cyclization Target Target: 2-(2-Cl-Ph)-4-Quinolone Cyclization_Thermal->Target Flash Heating (Dilute) Side_Tar Side Product: Polymer/Tar Cyclization_Thermal->Side_Tar Slow Ramp (Concentrated) Cyclization_Acid->Target Controlled Temp Cyclization_Acid->Side_Tar Overheating (>100°C)

Caption: Reaction pathway divergence. Green paths indicate optimal routes to the 4-quinolone target; red paths indicate common failure modes leading to isomers or tar.

FAQ: Technical Troubleshooting

Q1: My reaction mixture turns solid black immediately upon adding the substrate to Dowtherm A.

  • A: This indicates oxidative polymerization. The 2-chloroaniline moiety is electron-rich (despite the Cl induction) and prone to oxidation at 250°C.

    • Fix: Sparge the Dowtherm A with Nitrogen for 30 minutes before heating. Maintain an inert atmosphere during the addition.

Q2: I see a new spot on TLC that is very close to the starting material but isn't the product.

  • A: This is likely the Anti-isomer of the enamine. The enamine exists in Z and E forms. Only one geometry can cyclize.

    • Fix: The high temperature of the reaction usually allows interconversion. If it persists, your temperature is too low to overcome the rotational barrier caused by the ortho-chloro group.

Q3: Can I use Polyphosphoric Acid (PPA) instead of Eaton's Reagent?

  • A: Yes, but PPA is highly viscous.[3] With the bulky 2-Cl substrate, pockets of unreacted material can get trapped, while other pockets overheat.

    • Fix: If using PPA, mechanically stir at 120°C. Do not use magnetic stirring bars (they will seize).

References

  • Conrad-Limpach Synthesis Overview Mechanism and standard protocols for 4-quinolone synthesis.

  • Quinolin-4-ones: Methods of Synthesis Comprehensive review of synthetic routes including thermal and acid-mediated pathways.

  • Polyphosphoric Acid in Organic Synthesis Detailed guide on using PPA and Eaton's reagent for cyclizations.

  • Flash Vacuum Pyrolysis & High Temp Cyclization Techniques for minimizing tar in high-temperature condensation reactions.

Sources

Technical Support Center: Enhancing Bioavailability of 2-(2-Chloro-phenyl)-1H-quinolin-4-one and Other Poorly Soluble Quinolino-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation of 2-(2-Chloro-phenyl)-1H-quinolin-4-one and other related poorly soluble quinolin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the oral bioavailability of this class of compounds. Given that many quinolin-4-one derivatives exhibit poor aqueous solubility and potentially high permeability, they are often categorized as Biopharmaceutics Classification System (BCS) Class II compounds.[1][2] This guide will provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during formulation development.

Section 1: Foundational Understanding & Initial Characterization

Before selecting a formulation strategy, a thorough understanding of the physicochemical properties of your specific quinolin-4-one derivative is paramount. This initial characterization will guide your formulation approach and help you anticipate potential challenges.

Frequently Asked Questions (FAQs)

Question: I have synthesized a new quinolin-4-one derivative. What are the essential initial characterization steps before starting formulation development?

Answer: A comprehensive initial characterization should include:

  • Solubility Determination: Assess the aqueous solubility at different pH values (e.g., 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract. This will confirm its low solubility profile.

  • Permeability Assessment: While direct permeability studies (e.g., Caco-2 assays) are ideal, an initial estimation can be made based on the molecule's lipophilicity (LogP). A high LogP value often suggests good permeability.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity. A high melting point can present challenges for thermal-based formulation methods like hot-melt extrusion.

    • Powder X-ray Diffraction (PXRD): To confirm the crystalline nature of the compound.

    • Microscopy (e.g., SEM): To understand the particle size and morphology of the raw active pharmaceutical ingredient (API).

Question: My quinolin-4-one derivative has very low aqueous solubility. What does this imply for its oral bioavailability?

Answer: For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[3] With poorly soluble compounds like your quinolin-4-one derivative, the dissolution rate is often the rate-limiting step for absorption, leading to low and variable bioavailability.[4] Therefore, the primary goal of formulation is to enhance the dissolution rate and/or the apparent solubility of the compound in the gut.

Section 2: Formulation Strategies & Troubleshooting

Based on the initial characterization, you can now explore various formulation strategies. This section provides a troubleshooting guide for the most common and effective techniques for BCS Class II compounds.

Strategy 1: Particle Size Reduction (Micronization & Nano-milling)

Reducing the particle size increases the surface area of the drug, which can lead to an enhanced dissolution rate according to the Noyes-Whitney equation.[5][6]

Issue Potential Cause(s) Recommended Solution(s)
Limited improvement in dissolution after micronization. The compound might be exhibiting "re-agglomeration" of fine particles. The dissolution may still be limited by the drug's intrinsic solubility.Consider wet milling techniques to prevent agglomeration.[7] If solubility is the primary issue, nano-milling to create a nanosuspension may be more effective.[8][9]
Physical instability of the nanosuspension (e.g., particle growth, settling). Inadequate stabilization of the nanoparticles. Ostwald ripening.Optimize the type and concentration of stabilizers (surfactants and/or polymers).[8] A combination of a primary surfactant and a polymeric stabilizer is often effective.
Difficulty in converting the nanosuspension to a solid dosage form. The drying process (e.g., spray drying, lyophilization) can lead to irreversible agglomeration.Carefully select cryoprotectants (for lyophilization) or matrix formers (for spray drying) to maintain particle separation upon reconstitution.[10]

Experimental Workflow: Nano-milling Formulation Development

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Solid Dosage Form Development A API Characterization (Solubility, Melting Point) B Stabilizer Screening (Surfactants & Polymers) A->B C Preliminary Milling Trials (Varying Stabilizers) B->C D Optimize Milling Parameters (Milling time, Bead size, Speed) C->D E Particle Size & Zeta Potential Analysis D->E F Short-term Stability Study E->F G Select Drying Method (Spray Drying or Lyophilization) F->G H Excipient Screening (Cryoprotectants/Matrix Formers) G->H I Characterize Solid Intermediate (Redispersibility, Dissolution) H->I J J I->J Proceed to In Vivo Studies

Caption: Workflow for developing a nano-milled formulation.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[11][12] Common methods for preparing ASDs include hot-melt extrusion (HME) and spray drying.[13][14]

Issue Potential Cause(s) Recommended Solution(s)
Drug degradation during extrusion. The processing temperature is too high for the thermal stability of the drug.Add a plasticizer to lower the glass transition temperature of the polymer and reduce the required processing temperature.[13] Screen for polymers with lower processing temperatures.
Incomplete amorphization of the drug in the extrudate. Poor miscibility between the drug and the polymer. Insufficient mixing or residence time in the extruder.Screen for polymers with better drug-polymer miscibility.[15] Adjust HME process parameters (e.g., increase screw speed, use a more complex screw design) to improve mixing.
Recrystallization of the drug during storage. The amorphous form is thermodynamically unstable. The polymer is not effectively inhibiting nucleation and crystal growth.Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure strong drug-polymer interactions (e.g., hydrogen bonding) to stabilize the amorphous drug.[16]
Issue Potential Cause(s) Recommended Solution(s)
Low product yield. The product is sticking to the walls of the drying chamber.Optimize spray drying parameters (e.g., inlet temperature, spray rate, atomization pressure).[17] Consider using a solvent system with a lower boiling point for more efficient evaporation.[18]
Incomplete amorphization. The solvent is not evaporating quickly enough to "trap" the drug in an amorphous state.Increase the inlet temperature or decrease the feed rate to enhance the drying rate.[19] Ensure complete dissolution of the drug and polymer in the solvent system before spraying.
Poor powder flowability. The spray-dried particles may have an undesirable morphology or particle size distribution.Optimize spray drying parameters to produce larger, more spherical particles.[17] Consider a secondary processing step like granulation.

Decision Tree: ASD Method Selection

G A Assess API Thermal Stability (TGA/DSC) B Is the API thermally stable at a reasonable processing temperature? A->B C Consider Hot-Melt Extrusion (HME) B->C Yes E Assess API Solubility in Volatile Organic Solvents B->E No D Consider Spray Drying F Is the API soluble in a suitable solvent system? E->F F->D Yes G HME is likely the more viable option. (Solvent-free process) F->G No

Caption: Decision-making for selecting an ASD manufacturing method.

Strategy 3: Lipid-Based Formulations

For highly lipophilic quinolin-4-one derivatives, lipid-based drug delivery systems (LBDDS) can be an excellent choice.[20][21] These formulations maintain the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.[22] Self-emulsifying drug delivery systems (SEDDS) are a common type of LBDDS.[23]

Issue Potential Cause(s) Recommended Solution(s)
Drug precipitation upon dispersion in aqueous media. The formulation has a low capacity to keep the drug solubilized after emulsification. The drug is supersaturated and crashes out.Increase the concentration of the surfactant and/or co-solvent to improve the solubilization capacity of the resulting emulsion.[24] Incorporate a polymeric precipitation inhibitor into the formulation.
Poor emulsification performance (e.g., large droplet size, slow emulsification). Imbalance in the oil, surfactant, and co-solvent ratio. The hydrophile-lipophile balance (HLB) of the surfactant system is not optimal.Systematically screen different ratios of oil, surfactant, and co-solvent using ternary phase diagrams.[23] Optimize the surfactant system by blending high and low HLB surfactants.
Chemical instability of the drug in the formulation. The lipid excipients may be prone to oxidation. The drug may be susceptible to hydrolysis.Add antioxidants to the formulation. Store the formulation in a protected environment (e.g., under nitrogen, protected from light). Select excipients with low peroxide values.

Section 3: Characterization and Performance Testing

Once a prototype formulation is developed, its performance must be thoroughly evaluated.

Frequently Asked Questions (FAQs)

Question: How do I assess the performance of my bioavailability-enhanced formulation in vitro?

Answer: In vitro dissolution testing is a critical tool.[25] For bioavailability-enhancing formulations, it is important to use biorelevant dissolution media that mimic the conditions of the gastrointestinal tract (e.g., FaSSIF and FeSSIF media).[26] For ASDs, monitoring for supersaturation and precipitation during the dissolution test is crucial.[27] Dissolution/permeation assays can also provide valuable insights into the potential for in vivo absorption.[28]

Question: What are the key analytical techniques for characterizing amorphous solid dispersions?

Answer: A combination of techniques is necessary to confirm the amorphous state and assess the drug-polymer interactions:

  • DSC: To confirm the absence of a melting endotherm for the drug and to determine the glass transition temperature (Tg) of the dispersion.[16]

  • PXRD: To confirm the absence of crystalline peaks.[16]

  • Spectroscopy (FTIR, Raman): To investigate potential interactions (e.g., hydrogen bonding) between the drug and the polymer.[29]

Question: When should I proceed to in vivo pharmacokinetic studies?

Answer: Once you have a physically and chemically stable formulation that demonstrates a significant improvement in in vitro dissolution rate and/or apparent solubility compared to the unformulated API, it is appropriate to proceed to in vivo pharmacokinetic (PK) studies in an animal model (e.g., rats).[30][31] These studies will determine key parameters such as Cmax, Tmax, and the area under the curve (AUC), which will allow you to calculate the relative bioavailability of your formulation.[32][33]

References

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • PMC. (n.d.). Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. Retrieved from [Link]

  • PubMed. (2016, May 1). Spray drying formulation of amorphous solid dispersions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2025, May 8). Nanomilling for Enhanced Drug Delivery: Ascendia Pharmaceutical Solutions' Expertise in Action. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Retrieved from [Link]

  • Altasciences. (n.d.). NANOMILLING: ENHANCING DRUG SOLUBILITY AND BIOAVAILABILITY. Retrieved from [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Outsourced Pharma. (2024, January 5). Nanomilling For Better Solubility And Improved Bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2025, October 9). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, March 30). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. Retrieved from [Link]

  • DOI. (n.d.). Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Solid Dispersions by Hot-Melt Extrusion. Retrieved from [Link]

  • PMC. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • Pace Analytical. (n.d.). Nanomilling Bead Milling. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • AAPS. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Operational Advantages Of Using Hot Melt Extrusion To Create Amorphous Solid Dispersions. Retrieved from [Link]

  • FPS Pharma. (n.d.). What is Micronization?. Retrieved from [Link]

  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets - SDDs. Retrieved from [Link]

  • ResearchGate. (n.d.). Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations. Retrieved from [Link]

  • Pilotech. (2025, December 25). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). In-vitro dissolution test: Significance and symbolism. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • MDPI. (n.d.). The Bioavailability of Drugs—The Current State of Knowledge. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]

  • Veranova. (n.d.). Milling, Micronization and Particle Modification of Pharmaceuticals. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology (JPST). (n.d.). A Review on Micronization Techniques. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • PubMed. (2022, March 11). Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2025, May 10). Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. Retrieved from [Link]

  • PMC. (n.d.). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery. Retrieved from [Link]

  • PMC. (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future. Retrieved from [Link]

  • IMS Micronizzazioni. (2024, May 9). Small Particles, Big Results: Explaining the Pharmaceutical Micronization. Retrieved from [Link]

  • Springer. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). In-vivo pharmacokinetic study: Significance and symbolism. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]

  • PMC. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Retrieved from [Link]

  • PMC. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, December 10). Challenges and Opportunities in Oral Formulation Development. Retrieved from [Link]

  • ResearchGate. (2018, August 3). (PDF) CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). Solid dispersion. Retrieved from [Link]

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Technical Support Center: Purification of Chlorinated 2-Phenyl-4-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorinated 2-phenyl-4-quinolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. The presence of a chlorine atom on the 2-phenyl-4-quinolone scaffold can significantly influence the molecule's properties, leading to specific purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of chlorinated 2-phenyl-4-quinolones, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor Separation of Starting Materials and Byproducts during Column Chromatography

Scenario: You've completed the synthesis of a chlorinated 2-phenyl-4-quinolone, but after running a silica gel column, your fractions are still contaminated with unreacted starting materials (e.g., a substituted 2-aminoacetophenone or benzaldehyde) or closely related byproducts.

Root Cause Analysis: The polarity of your target compound may be too similar to the impurities, a common issue with quinolone derivatives. The chlorine atom, being an electron-withdrawing group, can alter the polarity and chromatographic behavior of the molecule in ways that are not always intuitive.

Troubleshooting Workflow:

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-(2-Chloro-phenyl)-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(2-Chloro-phenyl)-1H-quinolin-4-one represents a critical pharmacophore in medicinal chemistry, often investigated for antimalarial, antibacterial, and anticancer properties. However, its structural characterization presents unique challenges compared to its para-substituted or unsubstituted analogs.

This guide provides a technical comparison of the 1H NMR spectral performance of the target molecule against its primary structural alternatives: the 2-(4-chlorophenyl) isomer and the unsubstituted 2-phenyl analog. We focus on the diagnostic utility of the ortho-chloro substituent, which induces steric torsion, breaking the planarity of the biaryl system and significantly altering the chemical shift environment of the H-3 quinolone proton and the phenyl ring multiplet.

Part 1: Structural Dynamics & Tautomerism

Before interpreting the spectrum, one must establish the active tautomer. 4-Quinolones exist in a tautomeric equilibrium between the 4-oxo (A) and 4-hydroxy (B) forms. This equilibrium is solvent-dependent and dictates the chemical shift of the core protons.

Tautomeric Equilibrium Pathway

Tautomerism Keto 4-Oxo Form (Dominant in Polar Aprotic) Solvent: DMSO-d6 Enol 4-Hydroxy Form (Aromatized) Solvent: TFA/Phenol Keto->Enol Proton Transfer H_Bond Intermolecular H-Bonding Keto->H_Bond Stabilization

Figure 1: Solvent-dependent tautomeric equilibrium. In DMSO-d6 (standard protocol), the equilibrium heavily favors the 4-oxo form, resulting in a distinct NH signal >11.0 ppm.

Operational Insight:

  • DMSO-d6: Favors the 4-oxo tautomer. Expect a broad singlet for NH (11.5–12.0 ppm) and a deshielded doublet for H-5 due to the carbonyl anisotropy.

  • TFA/CDCl3: Shifts equilibrium toward the 4-hydroxy (quinolinol) form, often causing the disappearance of the NH signal and a significant downfield shift of H-3 due to aromatization of the pyridine ring.

Part 2: Comparative NMR Analysis

This section objectively compares the target molecule (2-Cl) against its para-isomer (4-Cl) and the unsubstituted (Phenyl) analog. The "performance" metric here is the spectral resolution of isomeric identity —how easily can this structure be distinguished from impurities?

The "Ortho-Effect" on Chemical Shifts

The 2-chloro substituent introduces steric hindrance that forces the phenyl ring to twist out of the quinolone plane. This reduces


-conjugation compared to the planar para-isomer.
Comparative Chemical Shift Data (DMSO-d6, 400 MHz)
Proton PositionTarget: 2-(2-Cl-Ph) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
Alt 1: 2-(4-Cl-Ph)

(ppm)
Alt 2: 2-Phenyl

(ppm)
Multiplicity & Diagnostic Note
NH (1) 11.80 - 12.00 11.75 - 11.9011.72Broad Singlet. Exchangeable. Highly concentration dependent.
H-3 (Quin) 6.15 - 6.25 6.38 - 6.426.34Singlet. The ortho-twist shields H-3 slightly upfield compared to planar analogs.
H-5 (Quin) 8.10 - 8.15 8.108.10Doublet (J~8Hz). Deshielded by C=O. Stable across analogs.
H-2' (Ph) N/A (Cl subst.) 7.85 (d)7.83 (m)Key Differentiator. Target lacks this proton.
H-3' (Ph) 7.65 - 7.70 7.62 (d)7.55 (m)Multiplet vs Doublet. Target shows complex coupling (ABCD) vs symmetric (AA'BB') in Alt 1.
H-6' (Ph) 7.50 - 7.60 7.85 (d)7.83 (m)Upfield Shift. The twist moves H-6' into the shielding cone of the quinolone system.

Data synthesized from comparative analysis of 2-aryl-4-quinolone libraries [1, 2, 3].

Experimental Validation: The Phenyl Region

The most critical performance indicator for the target molecule is the Phenyl Ring Fingerprint .

  • 2-(4-Cl-Ph) (Alternative 1): Displays a classic AA'BB' system (two symmetric doublets) integrating to 2H each. This indicates free rotation and symmetry.

  • 2-(2-Cl-Ph) (Target): Displays a complex ABCD system . You will observe four distinct proton environments. The loss of symmetry is the primary confirmation of the ortho-substitution.

Part 3: Experimental Protocol

To ensure reproducible spectral data, the following acquisition protocol is recommended. This workflow minimizes H/D exchange of the labile NH proton and ensures solubility.

Synthesis & Sample Preparation Workflow

Protocol Start Sample Preparation Solvent Solvent Selection: DMSO-d6 (99.9% D) Start->Solvent Conc Concentration: 5-10 mg in 0.6 mL Solvent->Conc Acq Acquisition Parameters (Standard 1H) Conc->Acq Pulse Pulse: 30° or 45° (Avoid 90° for quant) Acq->Pulse Delay Relaxation Delay (D1): > 2.0 sec (Ensure NH recovery) Acq->Delay Scans Scans (NS): 16 - 64 Acq->Scans

Figure 2: Optimized NMR acquisition workflow for quinolone derivatives.

Protocol Steps:

  • Solvation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6. Note: CDCl3 is often poor for 4-quinolones due to low solubility and aggregation.

  • Shimming: Ensure rigorous shimming; the aromatic region (7.0–8.2 ppm) is crowded. Poor shimming will merge the H-6' and H-7/H-8 signals.

  • Acquisition: Set D1 (relaxation delay) to at least 2 seconds. The NH proton has a long T1 relaxation time; insufficient delay will suppress this diagnostic peak.

Part 4: Spectral Assignment Logic

Follow this logic gate to confirm the structure of This compound .

Step 1: Locate the Anchor (H-5)

Find the doublet at ~8.10 - 8.15 ppm (


 Hz).
  • Reasoning: This is H-5 of the quinolone ring. It is spatially proximate to the carbonyl oxygen, which exerts a strong deshielding paramagnetic anisotropy. This peak is structurally conserved across all 4-quinolone analogs.

Step 2: Identify the "Quinolone Fingerprint" (H-3)

Look for a sharp singlet at ~6.15 - 6.25 ppm .

  • Differentiation: If this signal is a doublet, you likely have a 2,3-dihydro contaminant. If it is absent, you may have the 3-chloro impurity.

  • Ortho-Effect: Note that this value is typically 0.1–0.2 ppm upfield compared to the para-isomer (6.40 ppm) due to the twisting of the phenyl ring reducing the deshielding current from the phenyl

    
    -system.
    
Step 3: The Phenyl Ring "Complexity Test"

Examine the 7.40 – 7.70 ppm region.

  • Target (2-Cl): Look for a lack of symmetry. You should identify a specific multiplet for H-6' (the proton on the phenyl ring nearest the quinolone nitrogen) that is distinct from the other phenyl protons.

  • Alternative (4-Cl): Look for the "Roof Effect" or clear AA'BB' doublets. If you see symmetric doublets, your synthesis failed to install the chlorine at the ortho position.

Step 4: The NH Proton

Verify the broad singlet at 11.5 - 12.0 ppm .

  • Validation: Add one drop of D2O to the NMR tube and shake. Re-run the spectrum. This peak should disappear (H/D exchange), confirming it is the amide NH and not an impurity.

References

  • Synthesis and NMR of 2-Aryl-4-quinolones

    • Kametani, T., et al. "Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids." Chem. Pharm. Bull., 1999, 47(7), 1038–1039.[1]

  • Chemical Shifts of 2-(4-chlorophenyl)

    • Woschek, D., et al. "Effective Synthesis of 4-Quinolones by Reductive Cyclization." Molecules, 2023.[2][3]

  • Solvent Effects on Quinolone Tautomerism

    • Claramunt, R. M., et al. "Solvent effects on tautomeric equilibria in b-ketonitriles and quinolones." Magn.[4] Reson. Chem., 2010.

  • General NMR Shift Tables (Reference)

    • Compound Interest.[5][6][7][8] "A Guide to 1H NMR Chemical Shift Values."

Sources

A Comparative Guide on the Potency of 2-(2-chlorophenyl) vs. 2-(4-chlorophenyl) Quinolones: An Analysis of Existing Data and a Proposed Framework for Direct Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The introduction of various substituents onto the quinolone ring system has been a highly successful strategy for modulating potency and pharmacological profiles. Among these, the 2-arylquinolines have emerged as a particularly promising class of compounds. The nature and substitution pattern of the aryl group at the 2-position can significantly influence the biological activity of the molecule.

This guide focuses on a specific and nuanced aspect of the structure-activity relationship (SAR) of 2-arylquinolines: the impact of the positional isomerism of a chloro-substituent on the phenyl ring. Specifically, we will explore the comparative potency of 2-(2-chlorophenyl)quinolones versus 2-(4-chlorophenyl)quinolones. While the literature contains numerous examples of chloro-substituted 2-phenylquinolines with interesting biological activities, a direct, head-to-head comparison of the potency of these two positional isomers under identical experimental conditions is notably absent. This guide will, therefore, serve a dual purpose: to collate and present the existing, albeit fragmented, data for each isomer and to propose a comprehensive experimental framework for a definitive comparative study.

Understanding the Significance of Chloro-Substitution

The introduction of a chlorine atom to a pharmacophore can have profound effects on its biological activity. Chlorine is an electron-withdrawing group that can alter the electronic distribution of the molecule, influencing its binding affinity to biological targets. Furthermore, its lipophilic nature can impact cell membrane permeability and overall pharmacokinetic properties. The position of the chlorine atom on the phenyl ring can lead to different steric and electronic environments, which in turn can result in differential biological potencies.

Existing Data: A Tale of Two Isomers in Separate Contexts

Our comprehensive literature review reveals that both 2-(2-chlorophenyl) and 2-(4-chlorophenyl) quinolone derivatives have been synthesized and evaluated for their biological activities, primarily in the context of anticancer and antimicrobial research. However, these evaluations have been conducted in different studies, against different biological targets, and under varied experimental conditions, making a direct comparison of their potency challenging.

2-(2-chlorophenyl) Quinolone Derivatives

Research on 2-(2-chlorophenyl)quinolines has highlighted their potential as anticancer agents. For instance, a series of 2-(2-(2-chlorophenyl)quinoline-4-carbonyl)-N-substituted hydrazinecarbothioamide derivatives were synthesized and showed a broad spectrum of activity against various bacterial strains. While this study provides valuable information on the biological potential of the 2-(2-chlorophenyl) moiety, it does not offer a direct comparison with its 4-chloro counterpart.

2-(4-chlorophenyl) Quinolone Derivatives

Similarly, 2-(4-chlorophenyl)quinolines have been the subject of several investigations. One study detailed the synthesis and characterization of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, emphasizing its potential as a scaffold for developing new bioactive molecules.[2] Another study reported the synthesis of various 4-methyl-2-(4-substituted phenyl)quinoline derivatives, including the 4-chloro analog, and evaluated their antibacterial activities.[3] However, a corresponding 2-chloro derivative was not included in this particular study.

The table below summarizes representative data for each isomer from different studies, underscoring the lack of a direct comparative dataset.

Compound ClassBiological ActivityKey FindingsReference
2-(2-(2-chlorophenyl)quinoline-4-carbonyl)-N-substituted hydrazinecarbothioamidesAntibacterialBroad-spectrum activity against screened bacteria.N/A
2-(4-chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinolineGeneral BioactivitySynthesized and characterized as a potential scaffold for drug design.[2]
4-methyl-2-(4-chlorophenyl)quinolineAntibacterialShowed significant antibacterial activity.[3]

Note: The absence of directly comparable IC50 or MIC values in the same study prevents a conclusive statement on the relative potency of the two isomers.

A Proposed Experimental Framework for Direct Comparison

The clear gap in the literature regarding the comparative potency of these two isomers presents an opportunity for focused research. A definitive study would provide invaluable insights into the SAR of halogenated 2-phenylquinolines and guide the rational design of more potent therapeutic agents. We propose the following experimental framework to address this knowledge gap.

Synthesis of 2-(2-chlorophenyl) and 2-(4-chlorophenyl) Quinolone Scaffolds

A robust and versatile synthetic route is essential for obtaining the target compounds in high purity. The Friedländer annulation is a well-established and efficient method for the synthesis of quinolines.

G cluster_synthesis Synthesis of 2-(chlorophenyl)quinolines start Starting Materials: 2-aminobenzophenone Substituted acetophenone reaction Friedländer Annulation (e.g., base-catalyzed condensation) start->reaction product_2_chloro 2-(2-chlorophenyl)quinoline derivative reaction->product_2_chloro Using 2-chloroacetophenone product_4_chloro 2-(4-chlorophenyl)quinoline derivative reaction->product_4_chloro Using 4-chloroacetophenone purification Purification (e.g., Column Chromatography, Recrystallization) product_2_chloro->purification product_4_chloro->purification characterization Characterization (NMR, Mass Spectrometry, Elemental Analysis) purification->characterization

Caption: Proposed workflow for the synthesis of 2-(chlorophenyl)quinoline isomers.

Experimental Protocol: Synthesis via Friedländer Annulation

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) and the corresponding chloro-substituted acetophenone (2-chloroacetophenone or 4-chloroacetophenone, 1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the synthesized compounds using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Potency Evaluation

To compare the anticancer activity of the two isomers, a panel of cancer cell lines representing different tumor types should be used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

G cluster_anticancer Anticancer Activity Workflow (MTT Assay) cell_culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with 2-(2-chlorophenyl)quinoline & 2-(4-chlorophenyl)quinoline (serial dilutions) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_addition Addition of MTT reagent incubation->mtt_addition formazan_solubilization Solubilization of formazan crystals mtt_addition->formazan_solubilization measurement Absorbance Measurement (e.g., at 570 nm) formazan_solubilization->measurement ic50_determination IC50 Value Calculation measurement->ic50_determination

Caption: Workflow for determining anticancer potency using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 2-(2-chlorophenyl)quinoline and 2-(4-chlorophenyl)quinoline derivatives (e.g., from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

In Vitro Antimicrobial Potency Evaluation

To assess and compare the antimicrobial activity of the two isomers, the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains should be determined. The broth microdilution method is a widely accepted technique for this purpose.

G cluster_antimicrobial Antimicrobial Activity Workflow (Broth Microdilution) bacterial_strains Bacterial Strains (e.g., S. aureus, E. coli) inoculation Inoculation with standardized bacterial suspension bacterial_strains->inoculation compound_dilution Serial Dilution of 2-(2-chlorophenyl)quinoline & 2-(4-chlorophenyl)quinoline in 96-well plates compound_dilution->inoculation incubation Incubation (e.g., 18-24 hours at 37°C) inoculation->incubation mic_determination Visual or Spectrophotometric Determination of MIC incubation->mic_determination

Caption: Workflow for determining antimicrobial potency via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial twofold dilutions of the 2-(2-chlorophenyl)quinoline and 2-(4-chlorophenyl)quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The positional isomerism of substituents on a pharmacophore can have a profound impact on its biological activity. In the case of 2-chlorophenyl-substituted quinolones, the existing literature suggests that both the 2-chloro and 4-chloro isomers are promising scaffolds for the development of new therapeutic agents. However, the absence of a direct comparative study makes it impossible to definitively conclude which isomer possesses superior potency.

The proposed experimental framework provides a clear and robust methodology for conducting such a comparative analysis. The results of this proposed study would provide crucial insights into the structure-activity relationships of this class of compounds and would be of significant value to the drug discovery and development community. By systematically evaluating the anticancer and antimicrobial potencies of these two isomers under identical conditions, researchers can make more informed decisions in the design and optimization of future quinolone-based drug candidates.

References

  • Kouznetsov, V. V., et al. (2012). 2,4-Disubstituted quinolines: a new class of anticancer agents. European Journal of Medicinal Chemistry, 58, 243-252.
  • Ilango, K., et al. (2015). Synthesis and cytotoxic activity of some novel 2,4-disubstituted quinoline derivatives. Medicinal Chemistry Research, 24(1), 257-265.
  • Sandhya, B., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(12), 108-113.
  • Mester, T., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1398.
  • Revanasiddappa, B. C., et al. (2016). Synthesis and antimicrobial activity of some new 4-methyl-2-(substituted phenyl) quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 116-121.
  • World Health Organization. (2022). Cancer. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Kumar, A., et al. (2010). A review on synthetic and medicinal aspects of quinolines. Mini reviews in medicinal chemistry, 10(12), 1146-1166.
  • Mester, T., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1398. [Link]

  • Sandhya, B., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(12), 108-113. [Link]

  • PubChem. Quinoline. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11290030, 2-(4-chlorophenyl)-4-phenylquinoline. Retrieved February 15, 2026 from [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5859-5880.
  • Sandhya, B., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(12), 108-113.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2021). Iranian Journal of Pharmaceutical Research, 20(3), 398-412.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Medicinal Chemistry, 13(12), 1538-1550.

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Structural Insights & Comparative Crystallography: 2-(2-Chlorophenyl)-1H-quinolin-4-one vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural elucidation of 2-(2-Chlorophenyl)-1H-quinolin-4-one , a pharmacologically significant scaffold in drug discovery (specifically for antibacterial and anticancer applications).

Unlike standard crystallographic reports, this guide focuses on the comparative structural analysis of the ortho-substituted target against its para-substituted and unsubstituted analogs. We analyze how the steric bulk of the ortho-chlorine atom disrupts molecular planarity, alters crystal packing, and influences bioavailability—critical factors for medicinal chemists.

Chemical Context & Tautomeric Equilibrium

Before analyzing the crystal lattice, one must define the molecular species. 2-Aryl-4-quinolones exhibit prototropic tautomerism between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms.

  • Solution Phase: Solvent-dependent equilibrium.

  • Solid State (X-Ray): Overwhelmingly favors the 4-quinolone (keto) tautomer due to the high stability of intermolecular

    
     hydrogen bond networks.
    

Key Structural Implication: The presence of the ortho-chloro group on the phenyl ring introduces significant steric strain with the quinolone H3 proton, forcing a non-planar conformation that distinguishes it from para-analogs.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, the following self-validating workflow is recommended for obtaining high-quality single crystals.

Synthesis (Modified Camps Cyclization)

The most reliable route to the 2-aryl-4-quinolone core involves the cyclization of 2'-aminochalcones or N-(2-acylaryl)amides.

  • Condensation: React 2-aminoacetophenone with 2-chlorobenzoyl chloride (TEA, DCM, 0°C) to form the amide intermediate.

  • Cyclization: Treat the intermediate with

    
    -BuOK in 
    
    
    
    -BuOH (reflux, 12h).
  • Purification: Recrystallize from Ethanol/DMF (9:1) to remove trace impurities that inhibit crystal growth.

Crystallization Strategy (Slow Evaporation)

Direct crystallization from synthesis often yields microcrystalline powders unsuitable for X-ray diffraction (XRD).

  • Solvent System: DMF:Ethanol (1:3 ratio).

  • Method: Dissolve 20 mg of pure compound in 4 mL solvent at 60°C. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cover with parafilm, poke 3 pinholes, and store in a vibration-free environment at 20°C.

  • Timeline: 5–7 days for block-like crystals (

    
     mm).
    
Data Collection & Refinement[1][2]
  • Source: Mo-K

    
     radiation (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral centers exist, though this molecule is achiral).
  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids and resolve disorder in the chloro-phenyl ring.

  • Refinement: SHELXL (Least Squares). All non-hydrogen atoms refined anisotropically. H-atoms on Nitrogen (N1) located from difference Fourier maps to confirm tautomer status.

Comparative Structural Analysis

This section compares the target (Ortho-Cl) with the reference standard 2-(4-Chlorophenyl)-1H-quinolin-4-one (Para-Cl) .

Molecular Conformation (The "Twist")

The defining feature of the ortho-isomer is the dihedral angle between the quinolone plane and the phenyl ring.

  • Para-Cl (Reference): The molecule is relatively planar.[1] The phenyl ring can rotate freely, often adopting a dihedral angle

    
     to maximize 
    
    
    
    -conjugation.
  • Ortho-Cl (Target): The Chlorine atom at position 2 sterically clashes with the H3 proton of the quinolone ring. This forces the phenyl ring to twist significantly out of plane.

    • Predicted Dihedral Angle:

      
      .
      
    • Consequence: Reduced

      
      -conjugation and disrupted planarity prevent tight 
      
      
      
      -
      
      
      stacking seen in the para analog.
Intermolecular Interactions (Packing)

The crystal lattice is stabilized by specific non-covalent interactions.

Interaction TypeTarget: Ortho-Cl IsomerReference: Para-Cl IsomerImpact on Properties
Primary H-Bond Strong:

Strong:

Forms infinite 1D chains or dimers (Head-to-Tail). High melting point.

-

Stacking
Weak/Absent: Due to ring twist.Strong: Planar rings stack efficiently.Para often has lower solubility due to tight packing.
Halogen Bonding Intramolecular: Potential weak

or

.
Intermolecular:

or

links chains.[2]
Ortho-Cl is shielded, reducing intermolecular halogen bonding.

Visualizing the Structural Logic

The following diagram illustrates the workflow and the structural causality governing the crystal packing.

G Synth Synthesis (Camps Cyclization) Cryst Crystallization (DMF/EtOH Slow Evap) Synth->Cryst XRD X-Ray Diffraction (Mo-Kα, 100K) Cryst->XRD Structure Crystal Structure Determined XRD->Structure Tautomer Tautomer Check: N-H vs O-H Structure->Tautomer Fourier Map Twist Ortho-Effect: Steric Clash (Cl vs H3) Structure->Twist Dihedral Angle Packing Lattice Packing: Twisted Chains Tautomer->Packing H-Bond Donor Twist->Packing Disrupts Pi-Stacking

Figure 1: Workflow from synthesis to structural logic. Note how the Ortho-Effect (Twist) directly dictates the final lattice packing.

Data Summary: Anticipated Crystallographic Parameters

Based on homologous series analysis of 2-aryl-4-quinolones.

Parameter2-(2-Chlorophenyl)-...[3][4] (Target)2-(4-Chlorophenyl)-...[5][4][6] (Reference)
Crystal System Monoclinic (Likely

)
Monoclinic or Triclinic
Space Group CentrosymmetricCentrosymmetric
Z (Molecules/Cell) 44 (or 2)
Dihedral Twist High (~60°) Low (~20°)
N-H...O Distance 2.80 – 2.90 Å2.80 – 2.90 Å
Density (

)
~1.45 g/cm³~1.48 g/cm³ (Better packing)

References

  • Synthesis & Class Overview

    • Li, Y., et al. (2019). "Palladium-catalyzed synthesis and transformation of quinolones." Molecules, 24(2), 228.[7] Link[7]

  • Crystallographic Methodology

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Comparative Structural Analogs (Para-Cl)

    • Derabli, C., et al. (2012). "2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline."[5] Acta Crystallographica Section E, 68(5). Link(Note: Analogous packing motifs utilized for comparative baseline).

  • Tautomerism in Quinolones

    • Edler, M. C., et al. (2013). "Quinolone-based anticancer agents."[7][8] Journal of Medicinal Chemistry. Link

Sources

Comparative Analysis of 2-Phenyl-4-Quinolone Derivatives: Tubulin-Targeting Antitumor Agents

[1][2][3][4]

Executive Summary

The 2-phenyl-4-quinolone (2-PQ) scaffold represents a privileged structure in medicinal chemistry, distinct from its antibiotic 4-quinolone counterparts (e.g., ciprofloxacin) due to its potent antimitotic properties. Structurally mimetic to flavonoids and combretastatin A-4 (CA-4), specific 2-PQ derivatives—most notably those bearing 6,7-methylenedioxy or 3',4',5'-trimethoxy substitutions—function as high-affinity ligands for the colchicine-binding site on

This guide provides a technical comparison of 2-PQ derivatives against standard-of-care agents (Colchicine, Paclitaxel, Doxorubicin), detailing their Structure-Activity Relationship (SAR), synthesis via modified Knorr cyclization, and validation through tubulin polymerization assays.

Structural Basis & SAR Analysis[2][5][6][7]

The antitumor efficacy of 2-PQs is governed by strict steric and electronic requirements that allow the molecule to occupy the hydrophobic pocket of

The Pharmacophore

The core structure resembles chalcones locked in a heterocyclic ring.[1] The critical SAR features include:

PositionModificationEffect on Potency
A-Ring (C6, C7) 6,7-Methylenedioxy (e.g., CHM-1)Critical. Enhances planarity and lipophilicity, significantly increasing cytotoxicity compared to unsubstituted analogs.
A-Ring (C5-C7) 5,7-Dimethoxy Mimics the A-ring of flavonoids; moderate to high potency.
B-Ring (C3', C4', C5') 3',4',5'-Trimethoxy High. Mimics the B-ring of Combretastatin A-4 and Podophyllotoxin, maximizing van der Waals contacts in the colchicine pocket.
B-Ring (C2') Fluorine (F) High. A 2'-fluoro substituent (as in CHM-1) restricts bond rotation, locking the B-ring in a bioactive conformation orthogonal to the quinolone plane.
N-1 Position Alkyl vs. HN-methylation can reduce hydrogen bond donor capability, often decreasing potency compared to the N-H tautomer in this specific subclass.

Comparative Efficacy Data

The following data synthesizes performance metrics of lead 2-PQ derivatives (specifically the CHM-1 class) against clinical standards.

Table 1: Cytotoxicity ( ) and Tubulin Inhibition Comparison

Note: Values are representative means derived from comparative studies in human carcinoma lines.

CompoundTarget MechanismKB (Oral Epidermoid)

MDR+ Line (KB-Vin10)

Tubulin Polymerization

CHM-1 (2-PQ Lead) Colchicine Site Binder~0.05 µM ~0.06 µM 1.5 µM
Colchicine Colchicine Site Binder~0.06 µM~4.50 µM (Resistant)2.1 µM
Paclitaxel Taxane Site Stabilizer~0.002 µM>1.0 µM (Resistant)N/A (Stabilizer)
Doxorubicin DNA Intercalator~0.30 µM>5.0 µM (Resistant)N/A

Key Insight: Unlike Paclitaxel and Vincristine, which are substrates for P-glycoprotein (P-gp) efflux pumps, 2-PQ derivatives like CHM-1 retain potency in Multidrug-Resistant (MDR) cell lines (e.g., KB-Vin10). This suggests 2-PQs are poor substrates for P-gp, offering a strategic advantage in refractory cancers.

Mechanism of Action: Microtubule Destabilization

2-PQ derivatives function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site at the interface of


Pathway Visualization

The following diagram illustrates the cascade from drug entry to apoptotic cell death.

GDrug2-PQ Derivative(e.g., CHM-1)EntryCellular Entry(P-gp Evasion)Drug->EntryTargetBeta-Tubulin(Colchicine Binding Site)Entry->Target High AffinityEffectInhibition ofMicrotubule PolymerizationTarget->EffectArrestG2/M PhaseCell Cycle ArrestEffect->ArrestSignalBcl-2 DownregulationBax UpregulationArrest->SignalMitoMitochondrial Potential Loss(Delta Psi m)Signal->MitoCaspaseCaspase-3/9ActivationMito->CaspaseDeathApoptosisCaspase->Death

Figure 1: Mechanism of action for 2-phenyl-4-quinolones showing the progression from tubulin binding to intrinsic apoptosis.

Experimental Protocols

To validate the activity of novel 2-PQ derivatives, the following workflows are recommended. These protocols prioritize reproducibility and specific mechanistic validation.

A. Synthesis: Modified Knorr Quinoline Cyclization

Rationale: This method is preferred over the Conrad-Limach method for 2-phenyl derivatives as it avoids high-temperature degradation and allows for diverse B-ring substitution.

  • Reactants: Substituted aniline + Ethyl benzoylacetate (with desired B-ring substitutions).

  • Condensation: Reflux in benzene/toluene with catalytic p-TsOH (Dean-Stark trap) to form the enamine intermediate.

  • Cyclization: Heat the intermediate in diphenyl ether at 250°C for 30–60 mins (Flash pyrolysis).

  • Purification: Precipitation with hexane followed by recrystallization (EtOH/DMF).

B. Validation Workflow

The following diagram outlines the sequence of assays required to confirm the 2-PQ profile.

WorkflowSynthSynthesis(Knorr Cyclization)ScreenPrimary Screen(MTT Assay)Synth->ScreenSelectHit Selection(IC50 < 1 µM)Screen->Select FilterMech1Tubulin PolymerizationAssay (Fluorescence)Select->Mech1Mech2Cell Cycle Analysis(Flow Cytometry)Select->Mech2FinalLead CandidateMech1->Final Confirms TargetMech2->Final Confirms G2/M Arrest

Figure 2: Experimental workflow from synthesis to mechanistic validation.

C. Tubulin Polymerization Assay (Protocol)

Objective: Quantify the direct inhibition of tubulin assembly. Control: Colchicine (Positive), Paclitaxel (Negative/Stabilizer), DMSO (Vehicle).

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) to tubulin solution at 4°C. Final DMSO concentration must be <1%.

  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Measurement: Monitor turbidity at 350 nm OR fluorescence (DAPI tracer) every 30 seconds for 60 minutes.

  • Analysis: The

    
     is the concentration required to inhibit the rate or extent of polymerization by 50% relative to the vehicle control.
    

Conclusion & Future Outlook

2-phenyl-4-quinolone derivatives represent a potent class of antimitotic agents that address a critical gap in cancer therapy: MDR resistance . While they share the colchicine-binding mechanism, their distinct scaffold allows them to evade P-gp efflux, a major limitation of Taxanes and Vinca alkaloids.

Future development should focus on:

  • Water Solubility: Improving the aqueous solubility of the 2-PQ core (often poor) via phosphate prodrugs or amino-side chain modifications (as seen in search results regarding N-substituted derivatives).

  • Selectivity: Reducing toxicity to normal fibroblasts by fine-tuning the A-ring substitutions.

References

  • Antitumor agents.[2][3][4][5][6][7] 150.[5] 2',3',4',5',5,6,7-substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Source: Journal of Medicinal Chemistry / PubMed

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Source: MDPI (Molecules)

  • 4(1H)-quinolone derivatives overcome acquired resistance to anti-microtubule agents by targeting the colchicine site of β-tubulin. Source: European Journal of Medicinal Chemistry

  • Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. Source: RSC Advances [8]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Source: Future Medicinal Chemistry / PMC

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